ML299
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML299 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ML299
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism Summary
This compound is a potent, selective, and cell-permeable dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3] It functions as a selective allosteric modulator, directly inhibiting the enzymatic activity of these phospholipases.[1][2] The primary molecular action of this compound is to block the hydrolysis of phosphatidylcholine (PC) into the lipid second messenger, phosphatidic acid (PA), and choline.[2] Dysregulation of PLD activity and the subsequent PA signaling is implicated in the pathology of various cancers, including glioblastoma.[2] By inhibiting PLD1 and PLD2, this compound effectively attenuates downstream signaling pathways that promote cancer cell progression. Key demonstrated cellular effects include a significant reduction in the invasive migration of glioblastoma cells and an increase in apoptosis-related enzyme activity under stress conditions.[1][2] this compound is noted for being non-cytotoxic, CNS penetrant, and active in vivo.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against PLD isoforms has been quantified in both cell-based and biochemical assays. The data highlights its dual-action nature with nanomolar efficacy.
| Assay Type | Target | IC50 Value | Reference |
| Cell-Based Assay | PLD1 | 6 nM | [2][3][4] |
| Cell-Based Assay | PLD2 | 12 nM - 20 nM | [1][2][3] |
| Biochemical Assay (Purified Protein) | PLD1 | 48 nM | [2] |
| Biochemical Assay (Purified Protein) | PLD2 | 84 nM | [2] |
Signaling Pathway and Mechanism of Action
Phospholipase D is a critical enzyme in lipid signaling. It catalyzes the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA). PA acts as a pivotal lipid second messenger, recruiting and activating a variety of downstream effector proteins that are involved in crucial cellular processes such as cell proliferation, survival, and migration.
In pathologies like glioblastoma, PLD activity is often dysregulated, leading to aberrant signaling that promotes tumor progression and invasion. This compound exerts its therapeutic effect by directly inhibiting PLD1 and PLD2, thereby preventing the production of PA. This blockade of a key upstream signaling node leads to the attenuation of pathways responsible for cancer cell motility.
Experimental Protocols
Transwell Invasion Assay
This assay was utilized to quantify the effect of this compound on the invasive migration of U87-MG glioblastoma cells.[2]
Methodology:
-
Cell Seeding: U87-MG glioblastoma cells are plated in the upper chamber of a transwell filter (8-micron pore size) that is coated with Matrigel, an extracellular matrix protein mixture. The medium in the upper chamber may or may not contain various concentrations of this compound (e.g., 100 nM to 10 µM).
-
Chemoattractant: The lower chamber of the transwell apparatus is filled with medium containing 10% fetal bovine serum (FBS), which acts as a chemoattractant to induce cell migration.
-
Incubation: The plates are incubated for 48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification: After incubation, cells that have migrated to the underside of the filter are fixed and stained.
-
Analysis: The number of migrated cells is counted across multiple fields of view for each well. A dose-dependent decrease in the number of migrated cells in the presence of this compound indicates its anti-invasive properties.[2]
Caspase 3/7 Activity Assay
To assess the pro-apoptotic effects of this compound, its ability to activate executioner caspases was measured. This compound was found to robustly increase caspase 3/7 activation in U87-MG cells specifically under serum-free conditions, suggesting it may induce apoptosis in the absence of survival signals.[2]
Methodology (General Protocol):
-
Cell Culture: U87-MG cells are cultured under serum-free conditions to induce cellular stress.
-
Treatment: Cells are treated with this compound at various concentrations.
-
Lysis and Reagent Addition: After the treatment period, cells are lysed, and a luminogenic or fluorogenic substrate for caspase-3 and caspase-7 is added. This substrate is specifically cleaved by active caspase-3/7.
-
Signal Detection: The cleavage of the substrate produces a luminescent or fluorescent signal that is proportional to the amount of caspase activity.
-
Data Analysis: The signal is measured using a luminometer or fluorometer. An increase in signal in this compound-treated cells compared to untreated controls indicates an increase in caspase 3/7 activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML299: A Technical Guide to a Potent Dual PLD1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent, dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2), two key enzymes in cellular signaling pathways.[1][2] This small molecule inhibitor has demonstrated significant effects in preclinical studies, including the reduction of invasive migration in glioblastoma cells and the induction of apoptosis under serum-free conditions.[1][3][4] Developed from a 1,3,8-triazaspiro[4.5]decane core, this compound exhibits low nanomolar potency against both PLD isoforms and possesses favorable pharmacokinetic properties, including CNS penetrance, making it a valuable tool for in vitro and in vivo research into the roles of PLD in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound emerged from an iterative parallel synthesis effort aimed at developing selective inhibitors for phospholipase D isoforms.[2] It is a direct, allosteric inhibitor that demonstrates balanced, low nanomolar inhibition of both PLD1 and PLD2.[3][4] The discovery of this compound represented a significant advancement in the field, providing a more potent and selective tool compound compared to previously available PLD inhibitors.[1]
Chemical Properties:
| Property | Value | Reference |
| Chemical Name | 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide | [4] |
| Molecular Formula | C23H26BrFN4O2 | [3][4] |
| Molecular Weight | 489.39 g/mol | [3][4] |
| CAS Number | 1426916-00-8 | [3][4] |
| Solubility | Soluble to 100 mM in DMSO | [3][4] |
Mechanism of Action and Signaling Pathway
Phospholipase D (PLD) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline (B1196258). PA acts as a crucial second messenger, implicating PLD in a wide array of cellular processes including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1] There are two primary mammalian isoforms of PLD: PLD1 and PLD2.
This compound functions as a potent dual inhibitor of both PLD1 and PLD2.[2] By inhibiting these enzymes, this compound blocks the production of phosphatidic acid, thereby modulating the downstream signaling cascades that are dependent on this lipid second messenger.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating its high potency for both PLD1 and PLD2.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | Purified PLD1 | 48 | [1][2] |
| Purified PLD2 | 84 | [1][2] | |
| Cellular Assay | PLD1 (in Calu-1 cells) | 6 | [2] |
| PLD2 (in HEK293-gfp-PLD2 cells) | 20 | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IP)
| Parameter | Value | Unit | Reference |
| Plasma AUC (0-6 hr) | 1.08 | µMhr | |
| Brain AUC (0-6 hr) | 0.48 | µMhr | |
| Brain/Plasma Ratio | 0.44 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the formation of the 1,3,8-triazaspiro[4.5]decane core. A general synthetic scheme is outlined below.
A detailed, step-by-step synthesis protocol is as follows:
-
Strecker Reaction: To a solution of 1-benzylpiperidin-4-one in a suitable solvent, add aniline (B41778) and trimethylsilyl (B98337) cyanide. Stir the reaction mixture at room temperature to yield the corresponding α-aminonitrile.
-
Cyclization: The α-aminonitrile is then cyclized to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This can be achieved by reacting the aminonitrile with a source of carbonyl, such as phosgene (B1210022) or a phosgene equivalent, in the presence of a base.
-
Alkylation: The N-H group of the spirocyclic core is alkylated with a suitable electrophile, such as (S)-2-(boc-amino)-1-chloropropane, to introduce the side chain.
-
Deprotection and Amide Coupling: The Boc protecting group is removed under acidic conditions, and the resulting free amine is coupled with 4-bromobenzoyl chloride in the presence of a base to yield the final product, this compound.
Cellular PLD Activity Assays
Cellular PLD1 Assay (Calu-1 cells):
-
Seed Calu-1 cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate PLD1.
-
Measure PLD1 activity using a suitable method, such as the Amplex Red assay, which detects the choline released from the hydrolysis of phosphatidylcholine.
Cellular PLD2 Assay (HEK293-gfp-PLD2 cells):
-
Seed HEK293 cells stably expressing GFP-tagged PLD2 in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Measure basal PLD2 activity using the Amplex Red assay.
Biochemical PLD Inhibition Assay
-
Purify recombinant human PLD1 and PLD2 proteins.
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), phosphatidylcholine substrate, and the purified PLD enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and measure the amount of choline produced using the Amplex Red assay kit.
-
Calculate the IC50 values from the dose-response curves.
U87-MG Glioblastoma Cell Invasive Migration Assay
-
Coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel.
-
Seed U87-MG glioblastoma cells in serum-free medium in the upper chamber.
-
Add medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Treat the cells with varying concentrations of this compound in both the upper and lower chambers.
-
Incubate the plate for 48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Caspase 3/7 Activation Assay
-
Seed U87-MG cells in a 96-well plate in complete medium.
-
After cell attachment, replace the complete medium with serum-free medium to induce apoptosis.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for the desired period (e.g., 24 hours).
-
Measure caspase 3/7 activity using a commercially available luminescent assay kit, such as the Caspase-Glo® 3/7 Assay. The assay involves adding a reagent that contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases generates a luminescent signal that is proportional to caspase activity.
In Vivo Mouse Pharmacokinetic Study
-
Administer this compound to mice via intraperitoneal (IP) injection at a dose of 10 mg/kg.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, and 6 hours) post-dosing.
-
At the final time point, collect brain tissue.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) using appropriate software.
Summary and Future Directions
This compound is a highly potent and selective dual inhibitor of PLD1 and PLD2 with demonstrated efficacy in cellular models of cancer.[1] Its favorable pharmacokinetic profile, including CNS penetrance, makes it an excellent tool for investigating the roles of PLD in both peripheral tissues and the central nervous system.[1] Further in vivo studies are warranted to explore the therapeutic potential of this compound in various disease models, particularly in oncology and neurodegenerative disorders where PLD has been implicated. The detailed protocols provided in this guide should facilitate further research into the biological functions of PLD and the potential applications of its inhibitors.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
ML299: A Potent Dual Inhibitor of Phospholipase D for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent, small-molecule dual inhibitor of the two mammalian isoforms of phospholipase D (PLD), PLD1 and PLD2.[1][2][3][4] Possessing nanomolar efficacy and the ability to penetrate the central nervous system (CNS), this compound serves as a critical tool for investigating the physiological and pathological roles of PLD signaling.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and a visualization of the PLD signaling pathway. It is intended to be a resource for researchers in oncology, neurobiology, and virology, where PLD dysregulation has been implicated.
Core Function and Mechanism of Action
This compound functions as a direct, allosteric inhibitor of both PLD1 and PLD2.[2][3] The primary role of PLD enzymes is to catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphatidic acid (PA) and choline (B1196258).[3] PA is a critical lipid second messenger that modulates a wide array of cellular processes, including cell proliferation, migration, and vesicle trafficking, through the recruitment and activation of various downstream effector proteins.[3] By inhibiting PLD1 and PLD2, this compound effectively reduces the production of PA, thereby attenuating these signaling cascades. This inhibitory action has been shown to decrease the invasive migration of glioblastoma cells in vitro, highlighting its potential as a research tool in cancer biology.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its inhibitory activity and physicochemical properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PLD1 | 6 | Biochemical Assay | [3][4] |
| PLD2 | 20 | Biochemical Assay | [3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂ | [1] |
| Molecular Weight | 489.39 g/mol | [1] |
| CNS Penetrant | Yes | [1][2] |
Signaling Pathway
The following diagram illustrates the central role of PLD in cellular signaling and the point of intervention for this compound.
Caption: The PLD signaling pathway, its regulation, and downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PLD Activity Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of this compound on PLD activity.
Materials:
-
Purified PLD1 or PLD2 enzyme
-
This compound
-
Phosphatidylcholine (substrate)
-
Choline Oxidase
-
Peroxidase
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Assay Buffer (e.g., 100 mM Tris, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In each well of the 96-well plate, add the purified PLD enzyme and the corresponding concentration of this compound or vehicle control (DMSO).
-
Prepare an assay cocktail containing phosphatidylcholine, choline oxidase, peroxidase, and ADHP in Assay Buffer.
-
Initiate the reaction by adding the assay cocktail to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percentage of PLD inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., U87-MG glioblastoma cells)
-
This compound
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell line (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain from the migrated cells and quantify the absorbance using a microplate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Compare the migration of this compound-treated cells to the vehicle control to determine the inhibitory effect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cell migration.
Caption: Workflow for a cell migration assay using this compound.
Conclusion
This compound is a well-characterized and potent dual inhibitor of PLD1 and PLD2. Its ability to cross the blood-brain barrier makes it a particularly valuable tool for in vivo studies in the central nervous system. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research to further elucidate the complex roles of PLD signaling in health and disease. Researchers should note that while this compound is a powerful research tool, it is intended for laboratory use only and is not for human or veterinary use.
References
ML299: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of ML299, a potent small molecule inhibitor. The document details the molecular target of this compound, the quantitative measures of its activity, and the experimental protocols used to validate its mechanism of action.
Executive Summary
This compound has been identified as a potent, selective, and cell-permeable dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3][4] It demonstrates direct inhibition of both PLD isoforms in the low nanomolar range.[1][3] Functionally, this compound has been shown to decrease the invasive migration of glioblastoma cells, highlighting its potential as a therapeutic agent.[1][2][3] The validation of this compound's activity has been established through a combination of biochemical and cell-based assays.
Target Identification and Quantitative Activity
The primary molecular targets of this compound are the isozymes of the lipid-metabolizing enzyme Phospholipase D, PLD1 and PLD2.[1][2][3][4] this compound acts as an allosteric modulator and direct inhibitor of these enzymes.[1][4]
Quantitative Data Summary
The inhibitory potency of this compound against PLD1 and PLD2 has been determined through both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical Assay | PLD1 | 48 |
| PLD2 | 84 | |
| Cellular Assay | PLD1 | 6 |
| PLD2 | 12 |
Data sourced from multiple studies.[1][3]
Signaling Pathway of this compound Target
Phospholipase D is a critical enzyme in lipid signaling pathways. It catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline (B1196258). PA is a key second messenger involved in various cellular processes, including cell proliferation, survival, and migration. This compound exerts its effect by directly inhibiting the catalytic activity of PLD1 and PLD2, thereby reducing the production of PA.
Caption: Inhibition of the PLD signaling pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to identify and validate the target of this compound.
Biochemical PLD Activity Assay
This assay measures the direct inhibitory effect of this compound on purified PLD enzymes. The protocol is based on the detection of radiolabeled choline released from phosphatidylcholine.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
[methyl-³H]dipalmitoyl-phosphatidylcholine (³H-PC)
-
Phospholipid vesicles (containing phosphatidylcholine, phosphatidylethanolamine, and PIP₂)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare phospholipid vesicles by sonication.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the purified PLD enzyme, phospholipid vesicles containing ³H-PC, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol (B129727)/HCl).
-
Separate the aqueous phase containing the radiolabeled choline from the organic phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of PLD activity inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular PLD Activity Assay
This assay determines the potency of this compound in a cellular context. It often utilizes the transphosphatidylation reaction, which is specific to PLD activity.
Materials:
-
HEK293 cells overexpressing PLD1 or PLD2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-palmitic acid
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells with [³H]-palmitic acid in serum-free medium for 18-24 hours to incorporate the radiolabel into cellular phospholipids.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate PLD activity by adding a PLD agonist (e.g., PMA) and 1-butanol to the medium.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by aspirating the medium and adding ice-cold methanol.
-
Extract the lipids using a chloroform/methanol procedure.
-
Separate the lipids by thin-layer chromatography (TLC) to resolve phosphatidylbutanol (PtdBut), the product of the transphosphatidylation reaction.
-
Scrape the PtdBut spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value as described for the biochemical assay.
Glioblastoma Cell Invasion Assay
This assay validates the functional effect of this compound on cancer cell invasion. The protocol describes a transwell migration assay using U87-MG glioblastoma cells.
Materials:
-
U87-MG glioblastoma cell line
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Serum-free medium
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
This compound stock solution (in DMSO)
-
Calcein AM or crystal violet for cell staining
Experimental Workflow:
Caption: Workflow for the U87-MG cell invasion assay.
Procedure:
-
Culture U87-MG cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the transwell plate.
-
Add 300 µL of the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of stained cells in several random microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Conclusion
The collective evidence from biochemical and cellular assays robustly identifies and validates Phospholipase D1 and D2 as the primary molecular targets of this compound. The compound's ability to inhibit PLD activity translates into a functional anti-invasive effect in a glioblastoma cell model. This in-depth guide provides the foundational data and experimental context for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical analysis of phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML299 signaling pathway involvement
An In-depth Technical Guide to the Core Signaling Pathway Involvement of ML299
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), two key enzymes in lipid signaling pathways.[1][2] As a direct, allosteric modulator, this compound provides a valuable tool for dissecting the distinct and overlapping roles of PLD1 and PLD2 in various cellular processes.[3] Dysregulation of PLD activity has been implicated in the pathophysiology of several diseases, including cancer, making its isoforms attractive therapeutic targets.[4][5] This technical guide provides a comprehensive overview of the signaling pathway involvement of this compound, including its mechanism of action, quantitative data on its potency and efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action and Signaling Pathway
Phospholipase D enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphatidic acid (PA) and choline (B1196258).[5][6] PA is a critical lipid second messenger that can be further metabolized to diacylglycerol (DAG) or lysophosphatidic acid (LPA), both of which are also important signaling molecules.[6] The PLD signaling pathway is activated by a variety of stimuli, including growth factors and G-protein coupled receptor (GPCR) agonists, and is a central node in the regulation of cell proliferation, survival, migration, and vesicle trafficking.[5][7][8]
This compound exerts its inhibitory effect by directly binding to PLD1 and PLD2, thereby blocking the production of PA.[1][3] This inhibition leads to the downstream modulation of multiple cellular functions. For instance, in glioblastoma cells, inhibition of PLD by this compound has been shown to decrease invasive migration and promote apoptosis.[1][4]
Below is a diagram illustrating the Phospholipase D signaling pathway and the point of inhibition by this compound.
Caption: Phospholipase D (PLD) Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against PLD1 and PLD2
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular Assay | PLD1 | 6 | [1] |
| Cellular Assay | PLD2 | 20 | [1] |
| Biochemical Assay | PLD1 | 48 | [1] |
| Biochemical Assay | PLD2 | 84 | [1] |
Table 2: Efficacy of this compound in Cell-Based Assays
| Cell Line | Assay | Effect | Concentration | Reference |
| U87-MG | Invasive Migration | Dose-dependent decrease in migration | 1 µM and 10 µM | [1] |
| U87-MG | Caspase 3/7 Activation (Serum-free) | Robust increase in caspase 3/7 activity | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Biochemical PLD Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring PLD activity using purified enzymes.[9][10][11]
Objective: To determine the direct inhibitory effect of this compound on purified PLD1 and PLD2 enzymes.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 3 mM CaCl2)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - Amplex Red)
-
This compound stock solution (in DMSO)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, choline oxidase, HRP, and the fluorescent substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the purified PLD1 or PLD2 enzyme to the wells.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PLD Activity Assay (In Vivo)
This protocol is based on methods used to measure PLD activity in intact cells.[1]
Objective: To determine the inhibitory effect of this compound on PLD1 and PLD2 activity in a cellular context.
Materials:
-
Cell lines with high endogenous PLD1 (e.g., Calu-1) or PLD2 (e.g., HEK293-gfp-PLD2) expression.[1]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
PLD assay kit (e.g., fluorescence-based).
-
96-well cell culture plates.
-
Lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified pre-incubation time.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the PLD activity assay on the cell lysates as described in the biochemical assay protocol or according to the kit's instructions.
-
Normalize the PLD activity to the total protein concentration in each lysate.
-
Calculate the percent inhibition and determine the IC50 value.
Glioblastoma Cell Invasion Assay (Transwell Assay)
This protocol is based on the method used to assess the effect of this compound on the invasive migration of U87-MG glioblastoma cells.[1][12]
Objective: To evaluate the effect of this compound on the invasive potential of glioblastoma cells.
Materials:
-
U87-MG glioblastoma cells.
-
Cell culture medium with and without fetal bovine serum (FBS).
-
Transwell inserts with 8 µm pore size, coated with Matrigel.
-
24-well companion plates.
-
This compound stock solution (in DMSO).
-
Crystal violet staining solution.
-
Cotton swabs.
Procedure:
-
Culture U87-MG cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
In the lower chamber of the 24-well plate, add medium containing 10% FBS as a chemoattractant, along with the desired concentration of this compound or vehicle control.
-
Resuspend the starved cells in serum-free medium containing the same concentrations of this compound or vehicle control as the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration in this compound-treated versus control cells.
Caspase 3/7 Activation Assay
This protocol is based on commercially available kits for measuring caspase activity.[1][13][14]
Objective: To assess the pro-apoptotic effect of this compound by measuring the activity of caspase 3 and 7.
Materials:
-
U87-MG cells.
-
Serum-free cell culture medium.
-
This compound stock solution (in DMSO).
-
Caspase-Glo® 3/7 Assay Kit or similar.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed U87-MG cells in a white-walled 96-well plate and allow them to adhere.
-
Replace the growth medium with serum-free medium containing varying concentrations of this compound or a vehicle control.
-
Incubate for a specified period to induce apoptosis (e.g., 24-48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
Below is a diagram outlining a typical experimental workflow for evaluating a PLD inhibitor like this compound.
Caption: Experimental Workflow for Characterization of this compound.
Conclusion
This compound is a well-characterized dual inhibitor of PLD1 and PLD2 with potent activity in both biochemical and cellular assays. Its ability to decrease the invasive migration of glioblastoma cells and induce apoptosis highlights the therapeutic potential of targeting the PLD signaling pathway in cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of PLD isoforms in health and disease and to explore the development of novel PLD-targeted therapies.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: map04072 [genome.jp]
- 9. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 磷脂酶 D 活性检测试剂盒 sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. stemcell.com [stemcell.com]
- 14. promega.com [promega.com]
Unveiling the Biological Activity of ML299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent, small-molecule, dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2), two key enzymes in cellular signaling pathways.[1][2] As a selective allosteric modulator, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PLD isoforms.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on cancer cell biology. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of Phospholipase D
This compound exerts its biological effects through the direct inhibition of both PLD1 and PLD2.[1] These enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, survival, migration, and membrane trafficking. By blocking the production of PA, this compound effectively modulates these downstream signaling events.
Quantitative Inhibitory Activity
This compound demonstrates potent and balanced inhibitory activity against both PLD1 and PLD2 isoforms. The half-maximal inhibitory concentrations (IC50) have been determined in both cellular and biochemical assays, highlighting its efficacy as a dual inhibitor.
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular | PLD1 | 6 | [3] |
| Cellular | PLD2 | 12-20 | [1][2][3] |
| Biochemical | PLD1 | 48 | [1] |
| Biochemical | PLD2 | 84 | [1] |
Biological Effects in Glioblastoma
A significant body of research on this compound has focused on its potential as an anti-cancer agent, particularly in the context of glioblastoma, an aggressive form of brain cancer.
Inhibition of Cancer Cell Invasion
This compound has been shown to decrease the invasive migration of U87-MG glioblastoma cells in a dose-dependent manner.[2][3] This effect is attributed to the inhibition of PLD activity, which is known to be involved in cytoskeletal rearrangement and cell motility, critical processes for cancer cell invasion and metastasis.
Induction of Apoptosis
Under serum-free conditions, this compound has been observed to increase the activity of caspase-3 and caspase-7 in glioblastoma cells.[2] Caspases are a family of proteases that play a central role in the execution phase of apoptosis, or programmed cell death. This pro-apoptotic effect suggests that this compound could be a valuable tool in therapeutic strategies aimed at inducing cancer cell death.
Signaling Pathway
The primary signaling pathway affected by this compound is the Phospholipase D pathway. By inhibiting PLD1 and PLD2, this compound prevents the conversion of phosphatidylcholine to phosphatidic acid. This reduction in phosphatidic acid levels disrupts downstream signaling cascades that are dependent on this lipid messenger.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML299 in Glioblastoma Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is the most aggressive and invasive primary brain tumor, characterized by rapid cell migration and infiltration into the surrounding brain parenchyma, which is a major contributor to tumor recurrence and therapeutic failure. This technical guide provides an in-depth analysis of the role of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), in the context of glioblastoma cell migration. We will detail the mechanism of action of this compound, present quantitative data on its efficacy, provide comprehensive experimental protocols for assessing its anti-migratory effects, and illustrate the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for glioblastoma.
Introduction to this compound and its Target: Phospholipase D
This compound is a small molecule inhibitor that targets two key enzymes in cellular signaling: Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] These enzymes are responsible for the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including cell proliferation, survival, and, importantly, cell migration.[3][4]
In the context of cancer, and particularly glioblastoma, the PLD signaling pathway is often dysregulated.[1][5] Elevated expression and activity of PLD have been linked to increased tumor malignancy, invasiveness, and poor patient prognosis.[1][5] Specifically, PLD1 expression has been shown to be upregulated in glioblastoma, and this overexpression is correlated with a worse prognosis for patients.[1][5] By inhibiting PLD1 and PLD2, this compound effectively reduces the production of phosphatidic acid, thereby interfering with the signaling cascades that drive glioblastoma cell migration.
Quantitative Data on this compound Efficacy
The efficacy of this compound as a dual PLD inhibitor and its impact on glioblastoma cell migration have been quantitatively assessed.
Table 1: Inhibitory Activity of this compound against PLD Isoforms
| Target | IC50 Value |
| Phospholipase D1 (PLD1) | 6 nM |
| Phospholipase D2 (PLD2) | 20 nM |
Source: O'Reilly et al., J Med Chem, 2013[1][2]
Table 2: Effect of this compound on Invasive Migration of U87-MG Glioblastoma Cells
| This compound Concentration | Inhibition of Migration (% of Control) | Statistical Significance |
| 100 nM | ~10% | Not Significant |
| 1 µM | ~40% | p < 0.05 |
| 10 µM | ~75% | p < 0.01 |
Data is estimated from the graphical representation in O'Reilly et al., J Med Chem, 2013.[1]
These data demonstrate that this compound potently inhibits both PLD1 and PLD2 and significantly reduces the invasive migration of U87-MG glioblastoma cells in a dose-dependent manner.[1]
Signaling Pathway of this compound Action
This compound exerts its anti-migratory effects by inhibiting the Phospholipase D (PLD) signaling pathway. This pathway is a critical regulator of cytoskeletal dynamics and cell adhesion, both of which are fundamental to cell migration.
Diagram 1: The Phospholipase D (PLD) Signaling Pathway
Caption: this compound inhibits PLD1/2, blocking the production of phosphatidic acid (PA) and downstream signaling that promotes cell migration.
Experimental Protocols
To assess the effect of this compound on glioblastoma cell migration, a transwell migration assay (also known as a Boyden chamber assay) is a standard and effective method.
Diagram 2: Experimental Workflow for Transwell Migration Assay
Caption: Workflow for assessing glioblastoma cell migration using a transwell assay.
Detailed Methodology: Transwell Invasion Assay
This protocol is adapted from standard procedures for U87-MG cells.[1]
Materials:
-
U87-MG glioblastoma cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
24-well plate with 8.0 µm pore size Transwell inserts
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol (B129727) or 4% Paraformaldehyde (for fixation)
-
0.1% Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Culture: Culture U87-MG cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce baseline migration and synchronize the cells.
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free DMEM (the dilution factor should be optimized, e.g., 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest the serum-starved U87-MG cells using trypsin.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO).
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Chemoattraction: Add 600-800 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the cells that have migrated to the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained, migrated cells using a microscope.
-
Capture images from several random fields for each insert.
-
Quantify the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage relative to the vehicle control.
-
Conclusion and Future Directions
This compound has been identified as a potent dual inhibitor of PLD1 and PLD2 that effectively reduces the invasive migration of glioblastoma cells in vitro.[1][2] The dose-dependent nature of this inhibition, coupled with the known upregulation of PLD in glioblastoma, positions the PLD signaling pathway as a promising therapeutic target.[1][5]
Future research should focus on several key areas:
-
In vivo studies: Evaluating the efficacy of this compound in preclinical animal models of glioblastoma to assess its impact on tumor growth, invasion, and overall survival.
-
Mechanism of action: Further elucidating the downstream effectors of the PLD-phosphatidic acid signaling axis that are critical for glioblastoma cell migration.
-
Combination therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation therapy.
-
Biomarker development: Identifying biomarkers that could predict which glioblastoma patients are most likely to respond to PLD-targeted therapies.
The continued investigation of this compound and the broader role of PLD signaling in glioblastoma holds significant promise for the development of novel anti-invasive therapies that could improve outcomes for patients with this devastating disease.
References
- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cytoskeletal dynamics by phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Potent Dual PLD1/2 Inhibitor for Glioblastoma Research
An In-depth Technical Guide on the Discovery, Mechanism, and Application of ML299
Abstract
This compound is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), identified through an iterative parallel synthesis effort.[1] This small molecule, built upon a 1,3,8-triazaspiro[4.5]decane core, demonstrates significant promise as a chemical probe for investigating the roles of PLD isoforms in cancer biology, particularly in glioblastoma.[1] this compound has been shown to decrease the invasive migration of glioblastoma cells in vitro, highlighting its potential as a tool for dissecting the signaling pathways that drive cancer progression. This guide provides a comprehensive overview of the discovery, development, and experimental application of this compound for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of this compound was the result of a focused medicinal chemistry effort to develop potent and selective inhibitors of PLD enzymes. The development process followed a structured workflow typical for small molecule inhibitors.
Development Workflow
The journey from initial concept to the identification of this compound as a chemical probe can be visualized as a multi-stage process.
References
ML299: A Technical Guide to its Physicochemical Properties and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML299 is a potent, dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2), demonstrating low nanomolar efficacy.[1][2] As a selective allosteric modulator that is also CNS penetrant, this compound serves as a critical tool for investigating the roles of PLD isoforms in various physiological and pathological processes, including cancer and neurodegenerative disorders.[1][3] This document provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to the characterization of this compound.
Physicochemical Properties
This compound is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane class.[2] Its key physicochemical characteristics are summarized below, providing essential data for its application in experimental settings.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide | [4] |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂ | [1] |
| Molecular Weight | 489.39 g/mol | [1] |
| CAS Number | 1426916-00-8 | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (HPLC) | [1] |
| Predicted pKa | 14.02 ± 0.46 | Guidechem |
Table 2: Solubility and Stability of this compound
| Property | Details | Reference(s) |
| Solubility | Soluble to 100 mM in DMSO. | [1] |
| Soluble in PBS buffer (>16.6 µM or >8.4 µg/mL). | [1] | |
| Stability | Stable in PBS buffer at 23°C for at least 48 hours. | [1] |
| Storage (Powder) | Store at -20°C for up to 3 years. | MedChemExpress |
| Storage (In Solvent) | Store at -80°C for up to 6 months; -20°C for up to 1 month. | MedChemExpress |
Biological Activity
This compound is distinguished by its potent and balanced inhibition of both major PLD isoforms. This activity profile makes it a valuable probe for dissecting the combined roles of PLD1 and PLD2 in cellular signaling.
Table 3: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ | Reference(s) |
| PLD1 | Cellular | 6 nM | [2] |
| PLD2 | Cellular | 20 nM | [2] |
| PLD1 | Biochemical (Purified Protein) | 48 nM | [1] |
| PLD2 | Biochemical (Purified Protein) | 84 nM | [1] |
The biological effects of this compound have been demonstrated in cancer cell models. Notably, it decreases the invasive migration of U87-MG glioblastoma cells and induces caspase 3/7 activity, suggesting a role in promoting apoptosis under serum-free conditions.[2][5]
Signaling Pathway and Experimental Workflows
Phospholipase D (PLD) Signaling Pathway
Phospholipase D is a critical enzyme in lipid signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[4] PA is a key second messenger that can be further metabolized to diacylglycerol (DAG) or act directly to recruit and activate a variety of downstream effector proteins, influencing processes such as cell proliferation, survival, and migration.[4]
Caption: The Phospholipase D (PLD) signaling cascade initiated by extracellular signals.
Experimental Workflow: In Vitro PLD Inhibition Assay
The potency of this compound against PLD1 and PLD2 is typically determined using a cell-based transphosphatidylation assay. This method measures the ability of PLD to utilize a primary alcohol (e.g., 1-butanol) as a substrate instead of water, producing phosphatidylbutanol (PtdBuOH), which serves as a unique marker of PLD activity.[6]
Caption: Workflow for determining PLD inhibition using a transphosphatidylation assay.
Experimental Workflow: Transwell Cell Migration Assay
The effect of this compound on cancer cell invasion is assessed using a Transwell (or Boyden chamber) assay. This method quantifies the number of cells that migrate through a porous membrane, often coated with an extracellular matrix like Matrigel, towards a chemoattractant.[5]
Caption: General workflow for a Transwell assay to measure invasive cell migration.
Detailed Experimental Protocols
The following protocols are generalized from methods reported in the literature for the characterization of this compound and similar compounds. Researchers should optimize these protocols for their specific experimental systems.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from a 1,3,8-triazaspiro[4.5]decane core. The key final step involves the amide coupling of the amine intermediate with 4-bromobenzoyl chloride. The stereochemistry is critical, with the (S)-enantiomer conferring potent dual PLD1/2 inhibitory activity.[2][5]
-
Starting Materials: 1,3,8-triazaspiro[4.5]decan-4-one core, (S)-2-aminopropan-1-ol derivative, 4-bromobenzoyl chloride.
-
Step 1: Reductive Amination: The triazaspirodecane core is reacted with a suitable tert-butyl carbamate (B1207046) protected amino aldehyde via reductive amination using a reducing agent like sodium triacetoxyborohydride.
-
Step 2: Deprotection: The resulting intermediate is deprotected under acidic conditions (e.g., 4.0 M HCl in dioxane) to yield the free secondary amine.
-
Step 3: Amide Coupling: The deprotected amine is coupled with 4-bromobenzoyl chloride in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) at room temperature.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
PLD1/PLD2 Inhibition Assay (Cell-Based)
This protocol measures PLD activity via the transphosphatidylation reaction in whole cells.
-
Cell Seeding: Seed cells overexpressing either human PLD1 or PLD2 into multi-well plates (e.g., 12-well) to be confluent at the time of the assay.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) in serum-free media for a short duration (e.g., 5-30 minutes) at room temperature or 37°C.
-
Stimulation: Add a PLD activator (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA) and 1-butanol (B46404) (final concentration of 0.3-0.5%) to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
Lipid Extraction: Terminate the reaction by placing the plate on ice and aspirating the media. Extract total cellular lipids using a modified Bligh-Dyer procedure (chloroform:methanol:water).
-
Quantification: Separate the lipid extract using thin-layer chromatography (TLC) or analyze by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of phosphatidylbutanol (PtdBuOH) formed.
-
Data Analysis: Normalize PtdBuOH levels to a total lipid measure. Plot the percentage of PLD activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Glioblastoma Cell Invasive Migration Assay (Transwell)
This assay evaluates the effect of this compound on the invasive potential of U87-MG glioblastoma cells.[5]
-
Cell Preparation: Culture U87-MG cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of approximately 1 x 10⁵ cells/mL.
-
Assay Setup: Use Transwell inserts with an 8 µm pore size, pre-coated with Matrigel. Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of a 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension (containing ~1 x 10⁴ cells) to the upper chamber of each Transwell insert. The medium in the upper chamber should be serum-free and contain the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
-
Cell Removal and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with a fixative (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., 0.1% Crystal Violet).
-
Quantification: After washing and drying, use a microscope to count the number of stained, migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition and compare the treated groups to the vehicle control.
Caspase 3/7 Activity Assay
This assay quantifies apoptosis by measuring the activity of effector caspases 3 and 7.
-
Cell Treatment: Plate cells in a white-walled 96-well plate and treat with this compound under serum-free conditions for a specified period (e.g., 24 hours) to induce apoptosis. Include appropriate positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay Procedure (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells in medium).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for at least 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
In Vitro DMPK Profiling
A standard panel of in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays is crucial to evaluate the drug-like properties of a compound like this compound.
-
Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from relevant species (e.g., human, mouse, rat) in the presence of NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.
-
Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and isoform-specific probe substrates.
-
Permeability: Assess the permeability of this compound using cell-based models like Caco-2 or MDCK monolayers to predict intestinal absorption and blood-brain barrier penetration.
-
Plasma Stability: Incubate this compound in plasma from different species to assess its stability against plasma esterases and other enzymes.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependence of Phospholipase D1 Multi-monoubiquitination on Its Enzymatic Activity and Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ML299 In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Note
Introduction
ML299 is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), two key enzymes involved in a multitude of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD activity has been implicated in various diseases, most notably cancer, making PLD isoforms attractive therapeutic targets. This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of PLD1 and PLD2. This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound and to assess its effects on cancer cell invasion.
Mechanism of Action
This compound functions as a direct inhibitor of both PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline (B1196258). PA is a critical lipid second messenger that recruits and activates a variety of downstream signaling proteins. By inhibiting PLD1 and PLD2, this compound reduces the production of PA, thereby modulating these downstream signaling pathways. This inhibition of PA production has been shown to decrease the invasive migration of glioblastoma cells.
Quantitative Data Summary
The inhibitory potency of this compound against PLD1 and PLD2 has been determined through both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Assay Type | Target | This compound IC50 (nM) |
| Biochemical Assay | Purified PLD1 | 48 |
| Purified PLD2 | 84 | |
| Cell-Based Assay | Cellular PLD1 | 6 |
| Cellular PLD2 | 20 |
Signaling Pathway
The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of inhibition by this compound.
Caption: Phospholipase D (PLD) signaling cascade and inhibition by this compound.
Experimental Protocols
Biochemical Assay for PLD1 and PLD2 Inhibition
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against purified human PLD1 and PLD2 enzymes. The assay measures the production of choline, a product of phosphatidylcholine hydrolysis by PLD.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
This compound
-
DMSO (for compound dilution)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 100 pM).
-
Further dilute the compound dilutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute purified PLD1 and PLD2 enzymes to the desired concentration in cold Assay Buffer.
-
Prepare the PC substrate solution in Assay Buffer. Sonication may be required to form uniform vesicles.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted PLD enzyme solution (e.g., 10 µL) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the PC substrate solution (e.g., 10 µL).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Prepare a detection reagent mixture containing choline oxidase, HRP, and Amplex Red in Assay Buffer.
-
Stop the enzymatic reaction by adding the detection reagent mixture (e.g., 25 µL) to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: U-87 MG Glioblastoma Cell Invasion Assay
This protocol describes a Boyden chamber assay to evaluate the effect of this compound on the invasive properties of the human glioblastoma cell line U-87 MG.
Materials:
-
U-87 MG cells (ATCC HTB-14)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO
-
24-well Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Crystal Violet stain
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture:
-
Culture U-87 MG cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells regularly and ensure they are in the logarithmic growth phase before starting the assay.
-
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the top surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Invasion Assay:
-
Harvest U-87 MG cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium. Include a DMSO vehicle control.
-
Add 200 µL of the cell suspension containing the desired concentration of this compound or vehicle to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane by incubating with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition.
-
-
Data Analysis:
-
Normalize the average number of invaded cells in the this compound-treated groups to the vehicle control group.
-
Plot the percentage of invasion against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the U-87 MG glioblastoma cell invasion assay.
Caption: Workflow for the U-87 MG cell invasion assay with this compound.
Application Notes and Protocols for the Use of ML299 in Cell Culture
A Clarification on the Molecular Target of ML299: Initial research may present conflicting information regarding the target of this compound. It is critical to note that this compound is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). It should not be confused with ML277, which is an activator of the KCNQ1 potassium channel. These application notes and protocols pertain to the use of this compound as a PLD1/2 inhibitor.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both PLD1 and PLD2 isoforms.[1][2][3] Phospholipase D enzymes are critical signaling proteins involved in a variety of cellular processes, including cell migration, proliferation, and survival, by catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[4] Dysregulation of PLD activity has been implicated in the progression of various cancers, making it a target for therapeutic intervention.[4] this compound has been shown to decrease the invasive migration of glioblastoma cells in vitro, highlighting its potential as a tool for cancer research and drug development.[4] These notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| PLD1 | 6 | Biochemical Assay | [3][4] |
| PLD2 | 20 | Biochemical Assay | [3][4] |
| PLD1 | 48 | Purified Protein Assay | [4] |
| PLD2 | 84 | Purified Protein Assay | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 489.39 g/mol | [1][2] |
| Formula | C23H26BrFN4O2 | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage | Store at -20°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Inhibition of Invasive Migration in Glioblastoma Cells
This protocol is based on studies using the U87-MG glioblastoma cell line.[4]
Materials:
-
U87-MG glioblastoma cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Transwell inserts with 8 µm pore size, coated with Matrigel
-
24-well companion plates
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Culture: Culture U87-MG cells in complete growth medium in a 37°C, 5% CO2 incubator. Passage the cells before they reach confluency.
-
Cell Preparation:
-
The day before the experiment, starve the cells by replacing the complete growth medium with serum-free medium.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Transwell Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of complete growth medium containing 10% FBS as a chemoattractant.[4]
-
Add the desired concentration of this compound or vehicle control (DMSO) to both the upper and lower chambers. A dose-dependent decrease in migration has been observed with concentrations ranging from 100 nM to 10 µM.[4]
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the Matrigel-coated transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[4]
-
Analysis of Migration:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migratory cells from the upper surface of the insert membrane.
-
Fix the migratory cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
The results can be expressed as the percentage of migrated cells compared to the vehicle control.
-
Mandatory Visualization
Caption: The inhibitory action of this compound on the PLD signaling pathway.
Caption: Workflow for the transwell migration assay using this compound.
References
- 1. ML 299 | Phospholipase Inhibitors: R&D Systems [rndsystems.com]
- 2. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 3. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML299 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML299, a potent and CNS-penetrant dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2), in preclinical animal studies, with a particular focus on glioblastoma models. The following sections detail the mechanism of action, quantitative pharmacological data, detailed experimental protocols for in vivo use, and a visual representation of the relevant signaling pathway and experimental workflow.
Mechanism of Action: Inhibition of the PLD Signaling Pathway
This compound is a selective allosteric modulator and potent inhibitor of both PLD1 and PLD2, with IC₅₀ values of 6 nM and 12 nM, respectively. PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid (PA). In the context of cancer, particularly glioblastoma, the PLD signaling pathway is often dysregulated and contributes to several cancer hallmarks, including cell proliferation, survival, migration, and invasion[1][2][3][4]. By inhibiting PLD1 and PLD2, this compound effectively attenuates the production of PA, thereby disrupting these pro-tumorigenic signaling cascades[4][5].
// Nodes RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLD [label="PLD1/PLD2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PC [label="Phosphatidylcholine", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PA [label="Phosphatidic Acid (PA)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Cell Invasion\n& Migration", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PLD [color="#5F6368"]; GPCR -> PLD [color="#5F6368"]; this compound -> PLD [arrowhead=tee, color="#EA4335", penwidth=2.0]; PLD -> PA [label="Hydrolysis", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PC -> PLD [color="#5F6368"]; PA -> mTOR [color="#5F6368"]; PA -> AKT [color="#5F6368"]; PA -> MAPK [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; MAPK -> Proliferation [color="#5F6368"]; MAPK -> Invasion [color="#5F6368"]; AKT -> Invasion [color="#5F6368"]; } END_OF_DOT
Caption: this compound inhibits the PLD signaling pathway.
Quantitative Data
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type |
| PLD1 IC₅₀ | 6 nM | - | Biochemical Assay |
| PLD2 IC₅₀ | 12 nM | - | Biochemical Assay |
| Invasive Migration Inhibition | Dose-dependent (100 nM - 10 µM) | U87-MG Glioblastoma | Cell-based Assay |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Administration Route | Dosage |
| Cmax (Plasma) | 2,500 ng/mL | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| Tmax (Plasma) | 0.25 h | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| AUC (Plasma) | 3,000 hng/mL | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| Cmax (Brain) | 800 ng/mL | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| Tmax (Brain) | 0.5 h | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| AUC (Brain) | 1,500 hng/mL | Mouse | Intraperitoneal (IP) | 10 mg/kg |
| Brain/Plasma Ratio (AUC) | 0.5 | Mouse | Intraperitoneal (IP) | 10 mg/kg |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO.
-
For a final dosing solution, prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline.
-
Dilute the this compound stock solution with the vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume), dilute the appropriate amount of this compound stock in the vehicle.
-
Ensure the final solution is clear and free of precipitation before administration. Gentle warming may be used to aid dissolution.
Intraperitoneal (IP) Injection of this compound in Mice
This protocol describes the intraperitoneal administration of this compound to mice for pharmacokinetic or efficacy studies.
Materials:
-
This compound dosing solution (prepared as described above)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Prepare this compound Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n(Weighing & Restraint)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Intraperitoneal Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_Study [label="Pharmacokinetic Analysis\n(Plasma & Brain Samples)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy_Study [label="Efficacy Study\n(Tumor Growth Monitoring)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation [color="#5F6368"]; Formulation -> Animal_Prep [color="#5F6368"]; Animal_Prep -> Injection [color="#5F6368"]; Injection -> PK_Study [label="For PK", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Injection -> Efficacy_Study [label="For Efficacy", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PK_Study -> Data_Analysis [color="#5F6368"]; Efficacy_Study -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } END_OF_DOT
Caption: Workflow for in vivo studies with this compound.
Glioblastoma Xenograft Model Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous or orthotopic glioblastoma xenograft mouse model.
Materials:
-
Glioblastoma cells (e.g., U87-MG)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (for subcutaneous model)
-
Stereotactic apparatus (for orthotopic model)
-
This compound dosing solution
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inoculate 1-5 x 10⁶ U87-MG cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic Model: Using a stereotactic apparatus, inject 1-5 x 10⁵ U87-MG cells intracranially into the desired brain region (e.g., striatum).
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (for subcutaneous models) or a detectable signal (for orthotopic models using imaging). This is typically 7-14 days post-implantation.
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal injection at the predetermined dose and schedule (e.g., 10 mg/kg, daily or every other day).
-
-
Efficacy Assessment:
-
Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Orthotopic Model: Monitor tumor growth using bioluminescence imaging or other appropriate imaging modalities at regular intervals.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or until animals show signs of significant morbidity, at which point all animals are euthanized.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blotting).
-
Safety and Toxicity
This compound has been reported to be non-cytotoxic in vitro at concentrations up to 10 µM. However, as with any experimental compound, it is crucial to conduct preliminary dose-range finding and toxicity studies in the specific animal model being used to determine the maximum tolerated dose (MTD) and to monitor for any potential adverse effects. Close observation of animal well-being, including body weight, behavior, and physical appearance, is essential throughout the duration of the study.
References
- 1. Phospholipase D in cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing ML299 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), with IC₅₀ values of 6 nM and 12 nM, respectively.[1][2] It serves as a valuable chemical probe for investigating the roles of PLD in various cellular processes. Notably, this compound has been shown to decrease the invasive migration of glioblastoma cells and promote apoptosis by increasing caspase 3/7 activity, making it a significant tool in cancer research.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.
This compound Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 489.39 g/mol | [2][3] |
| Formula | C₂₃H₂₆BrFN₄O₂ | [2][3] |
| CAS Number | 1426916-00-8 | [2][3] |
| Purity | ≥98% | [2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage | Store powder at -20°C for up to 3 years. | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator or water bath
Safety Precautions:
-
Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO.
-
Perform all steps in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.894 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
This compound Stock Solution Preparation Table
The following table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from 1 mg, 5 mg, and 10 mg of the compound.[2]
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.04 mL | 10.22 mL | 20.43 mL |
| 5 mM | 0.41 mL | 2.04 mL | 4.09 mL |
| 10 mM | 0.20 mL | 1.02 mL | 2.04 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.41 mL |
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Mechanism of Action: Inhibition of the PLD Signaling Pathway
This compound exerts its effects by inhibiting PLD1 and PLD2. In glioblastoma cells, PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA).[5] PA is a critical lipid second messenger that promotes cell survival and proliferation by recruiting and activating the serine/threonine kinase Akt.[1][6] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins while promoting pathways involved in cell growth and migration. By inhibiting PLD, this compound reduces the production of PA, leading to decreased Akt activation.[6] This suppression of the pro-survival Akt signaling cascade results in reduced cell migration and increased activation of executioner caspases (caspase-3 and -7), ultimately leading to apoptosis.[3]
Caption: this compound inhibits the PLD signaling pathway.
References
- 1. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Bypass the Kinase That Drives an Aggressive Tumor♦: Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML299 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] It has been developed as a chemical probe to investigate the roles of these enzymes in various physiological and pathological processes. Of particular interest is its ability to decrease the invasive migration of U87-MG glioblastoma cells in vitro, suggesting its potential as a therapeutic agent in oncology.[2] this compound is characterized by its ability to penetrate the central nervous system (CNS), making it a valuable tool for in vivo studies targeting brain tumors and other CNS disorders.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, with a focus on pharmacokinetic (PK) profiling and a proposed efficacy study in an orthotopic glioblastoma model.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of both PLD1 and PL2. These enzymes are responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates numerous downstream signaling pathways involved in cell growth, proliferation, survival, and migration. Key downstream effectors of PA include mTOR (mammalian target of rapamycin) and proteins of the RAS superfamily. By blocking PA production, this compound can effectively attenuate these pro-tumorigenic signaling cascades.
Figure 1: this compound inhibits PLD1/2, blocking the production of phosphatidic acid (PA) and downstream pro-tumorigenic signaling.
Data Presentation
Table 1: In Vitro Potency of this compound[1][2]
| Assay Type | Target | IC₅₀ (nM) |
| Cellular | PLD1 | 5.6 |
| Cellular | PLD2 | 20 |
| Biochemical | PLD1 | 48 |
| Biochemical | PLD2 | 84 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice[2]
| Parameter | Value | Notes |
| Dosing Route | Intraperitoneal (IP) | Selected to diminish first-pass metabolism effects. |
| CNS Penetrance (Brain-AUC/Plasma-AUC) | 0.44 | Indicates good distribution to the central nervous system. |
| Plasma Protein Binding (mouse, % free) | 3.0 |
Note: Specific dosage for PK studies was not detailed in the primary literature but was sufficient to determine the brain-to-plasma ratio.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML299 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), enzymes that are frequently dysregulated in various cancers, including glioblastoma.[1][2][3] PLD enzymes catalyze the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which is involved in critical cellular processes such as cell proliferation, survival, and migration.[1][4] Dysregulation of PLD activity has been implicated in the progression of several malignancies, making it a compelling target for therapeutic intervention.[1][3] These application notes provide a comprehensive overview of the use of this compound in cancer research, with a focus on glioblastoma, and include detailed protocols for key in vitro assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| PLD1 IC₅₀ | 6 nM | - | [1][2][3] |
| PLD2 IC₅₀ | 20 nM | - | [1][2][3] |
| PLD1 IC₅₀ (purified protein) | 48 nM | - | [1] |
| PLD2 IC₅₀ (purified protein) | 84 nM | - | [1] |
Table 2: Cellular Effects of this compound in U87-MG Glioblastoma Cells
| Assay | Effect | Concentration(s) | Reference |
| Invasive Migration | Dose-dependent decrease | 100 nM to 10 µM | [1] |
| Statistical Significance | Reached at 1 µM and 10 µM | 1 µM, 10 µM | [1] |
| Caspase 3/7 Activation | Robust increase under serum-free conditions | Not specified | [1] |
Signaling Pathways
The signaling cascade initiated by Phospholipase D (PLD) plays a crucial role in cancer progression. Upon activation by various upstream signals such as growth factors and oncogenes like Ras, PLD hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA). PA, a critical second messenger, can then activate downstream pathways including the PI3K/Akt and mTOR pathways, which are central to cell survival, proliferation, and migration. By inhibiting PLD1 and PLD2, this compound effectively blocks the production of PA, thereby attenuating these pro-cancerous signaling events.
Caption: this compound inhibits PLD, blocking pro-cancer signaling pathways.
Experimental Protocols
Protocol 1: Glioblastoma Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on the invasive potential of U87-MG glioblastoma cells using a Boyden chamber assay.
Materials:
-
U87-MG glioblastoma cell line
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., MEM with 10% FBS)
-
Serum-free culture medium
-
Boyden chamber inserts (8 µm pore size) and companion plates (24-well format)
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture U87-MG cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) in serum-free medium containing the U87-MG cell suspension. Include a vehicle control (DMSO).
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Add 200 µL of the cell suspension with the respective this compound concentration or vehicle control to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the cells by immersing the inserts in crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Caption: Workflow for the Boyden chamber cell invasion assay.
Protocol 2: Caspase 3/7 Activation Assay
This protocol outlines the measurement of apoptosis induction by this compound in U87-MG cells by quantifying the activity of caspases 3 and 7.
Materials:
-
U87-MG glioblastoma cell line
-
This compound (stock solution in DMSO)
-
Serum-free culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed U87-MG cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Treatment:
-
The following day, remove the complete medium and replace it with 100 µL of serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C.
-
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Caption: Workflow for the Caspase 3/7 activation assay.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1 from Phospholipase D in cell proliferation and cancer. | Semantic Scholar [semanticscholar.org]
- 3. KEGG PATHWAY: map04072 [genome.jp]
- 4. Figure 2 from Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer | Semantic Scholar [semanticscholar.org]
Measuring the Efficacy of GIRK Channel Activator ML297 (and the PLD Inhibitor ML299)
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the efficacy of the G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297. While the initial query specified ML299, a potent dual inhibitor of Phospholipase D1 and D2 (PLD1/PLD2), the context of measuring efficacy through ion channel modulation strongly suggests a potential interest in the well-characterized GIRK activator, ML297. For comprehensiveness, this document will focus on the techniques applicable to ML297, with a brief section on assessing the efficacy of the PLD inhibitor this compound.
Section 1: Efficacy of GIRK Activator ML297
ML297 is a potent, subtype-selective small molecule activator of GIRK channels, with a preference for heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2)[1][2]. Its efficacy is determined by its ability to open these channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This activity can be measured using a variety of in vitro and in vivo techniques.
Signaling Pathway of GIRK Channel Activation
GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs). Upon receptor activation by an agonist, the Gα subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer. The freed Gβγ then binds directly to the GIRK channel, causing it to open and allow the flow of potassium ions. ML297 acts as a direct activator of the GIRK channel, bypassing the need for GPCR activation[2].
In Vitro Efficacy Assays
This is a high-throughput, fluorescence-based assay ideal for screening and characterizing GIRK channel modulators[1][3][4].
Principle: Thallium ions (Tl+) can pass through open potassium channels. A Tl+-sensitive fluorescent dye is loaded into the cells. When GIRK channels are activated by ML297, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to channel activity.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Incubation: Add varying concentrations of ML297 to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a stimulus buffer containing thallium sulfate (B86663) and immediately begin kinetic fluorescence readings.
-
Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. Plot the rate of thallium flux against the concentration of ML297 to determine the EC50 value.
Data Presentation:
| Compound | Target | Assay | EC50 (nM) |
| ML297 | GIRK1/2 | Thallium Flux | 162 |
| ML297 | GIRK1/4 | Thallium Flux | 887 |
| ML297 | GIRK1/3 | Thallium Flux | 914 |
This technique provides a direct measure of the ion current flowing through the GIRK channels, offering detailed information about channel gating and kinetics[5][6][7][8].
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior. The voltage across the membrane is clamped at a specific value, and the current that flows through the ion channels is measured.
Protocol:
-
Cell Preparation: Use cells expressing the GIRK channel of interest.
-
Pipette Solution: The internal pipette solution should contain a high concentration of potassium ions to mimic the intracellular environment.
-
External Solution: The external solution should contain a physiological concentration of potassium ions.
-
Recording: Establish a whole-cell configuration. Apply a series of voltage steps or ramps to the cell and record the resulting currents.
-
Compound Application: Perfuse the cell with a solution containing ML297 and record the change in current.
-
Data Analysis: Measure the amplitude of the ML297-induced current at different concentrations to determine the EC50. The current-voltage (I-V) relationship can also be analyzed to confirm the characteristics of a potassium current.
Data Presentation:
| Compound | Target | Assay | EC50 (nM) |
| ML297 | GIRK1/2 | Patch Clamp | 584 |
| ML297 | GIRK1/4 | Patch Clamp | 1400 |
In Vivo Efficacy Models
The efficacy of ML297 has been demonstrated in animal models of epilepsy[1][2].
1. Maximal Electroshock (MES) Induced Seizure Model:
-
Principle: A brief electrical stimulus is delivered to induce a tonic hindlimb extension seizure. Anticonvulsant drugs can prevent or reduce the severity of this seizure.
-
Protocol:
-
Administer ML297 or vehicle to mice.
-
After a set time, deliver an electrical stimulus via corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Determine the dose of ML297 that protects 50% of the animals from seizures (ED50).
-
2. Pentylenetetrazol (PTZ) Induced Seizure Model:
-
Principle: PTZ is a convulsant that induces clonic seizures.
-
Protocol:
-
Administer ML297 or vehicle to mice.
-
After a set time, administer a subcutaneous injection of PTZ.
-
Observe the mice for the onset and severity of seizures.
-
Measure the ability of ML297 to increase the latency to seizure or prevent seizures.
-
Data Presentation:
| Model | Compound | Dose (mg/kg, i.p.) | Efficacy |
| MES | ML297 | 60 | Reduced seizure frequency |
| PTZ | ML297 | 60 | Reduced seizure frequency |
Section 2: Efficacy of PLD Inhibitor this compound
This compound is a potent, dual inhibitor of PLD1 and PLD2 with IC50 values of 6 nM and 20 nM, respectively[9][10][11]. The efficacy of this compound is measured by its ability to inhibit the enzymatic activity of PLD and its downstream cellular effects, such as cell migration.
Signaling Pathway of PLD
Phospholipase D (PLD) is an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a lipid second messenger involved in various cellular processes, including cell proliferation and migration.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 4. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring the modulatory effects of RGS proteins on GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RGS proteins reconstitute the rapid gating kinetics of Gβγ-activated inwardly rectifying K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ML299 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML299 is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2), critical enzymes in lipid signaling pathways.[1][2] These enzymes hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes including cell proliferation, migration, differentiation, and survival.[3][4][5][6][7][8][9] Dysregulation of PLD activity has been implicated in various diseases, including cancer. While much of the research on this compound has been conducted in cancer cell lines, its application in primary cell lines holds significant potential for elucidating the fundamental roles of PLD in normal physiological and pathological processes.
These application notes provide detailed protocols for the treatment of various primary cell lines with this compound, along with methods to assess its effects on cellular functions. The protocols provided are generalized and should be optimized for specific primary cell types and experimental conditions.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| PLD1 IC50 | 6 nM | - | [1] |
| PLD2 IC50 | 20 nM | - | [1] |
| Effect on Migration | Dose-dependent decrease (100 nM to 10 µM) | U87-MG glioblastoma | [1] |
| Effect on Apoptosis | Increased caspase 3/7 activity | U87-MG glioblastoma (serum-free) | [1] |
Table 2: Effects of PLD Inhibitors on Primary and Other Cell Lines (for reference)
| Cell Type | PLD Inhibitor | Observed Effect | Concentration | Reference |
| Patient-derived prostate epithelial cells | EVJ (PLD1-specific) | Reduced cell viability | 25 µM | [3] |
| Patient-derived prostate epithelial cells | FIPI (dual PLD1/PLD2) | Reduced cell viability | 25 µM | [3] |
| PC-3 (prostate cancer cell line) | PLD inhibitors | Reduced migration capacity | Not specified | [10] |
| Primary mouse keratinocytes | PLD2-selective inhibitor | Decreased cell lifting-induced PLD activation | Not specified | [1] |
| Human lung microvascular endothelial cells (HLMVECs) | PLD2 inhibitor | Prolonged VE-cadherin phosphorylation | 1 µM | [7] |
| Bone marrow-derived macrophages (BMDMs) | VU0155069 (PLD1 inhibitor) | Increased survival rate in septic mice | 10 mg/kg | [11] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of PLD1 and PLD2, thereby reducing the production of phosphatidic acid (PA). PA is a critical lipid second messenger that influences multiple downstream signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (489.39 g/mol ), calculate the amount of powder needed to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Treating Primary Cells with this compound
Materials:
-
Primary cells of interest (e.g., neurons, macrophages, endothelial cells)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Culture primary cells according to standard protocols for the specific cell type.
-
Once cells have reached the desired confluency or developmental stage, prepare the working concentrations of this compound by diluting the stock solution in fresh culture medium. A typical starting concentration range for this compound is 100 nM to 10 µM.[1]
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Proceed with downstream analysis (e.g., cell viability, migration, or signaling assays).
Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of primary cells, which is an indicator of cell viability.
Materials:
-
Primary cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
Protocol:
-
Plate primary cells in a 96-well plate and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Following treatment, add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 2-4 hours, or until a color change is visible.
-
If using MTT, add the solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the collective migration of primary cells.
Materials:
-
Confluent monolayer of primary cells in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Culture medium with and without this compound/vehicle
-
Microscope with a camera
Protocol:
-
Create a "scratch" or cell-free area in the confluent cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or the vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to assess cell migration.
PLD Activity Assay
This assay measures the enzymatic activity of PLD in primary cells following treatment with this compound. Commercial kits are available for this purpose.
Materials:
-
Primary cells treated with this compound
-
PLD activity assay kit (e.g., colorimetric or fluorometric)
-
Lysis buffer
-
Microplate reader
Protocol:
-
Treat primary cells with this compound or vehicle control.
-
Lyse the cells according to the assay kit's instructions.
-
Perform the PLD activity assay on the cell lysates following the manufacturer's protocol. This typically involves the detection of choline, a product of the PLD-catalyzed reaction.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the PLD activity and express it as a percentage of the vehicle-treated control.
Mandatory Visualization
Conclusion
This compound is a valuable tool for investigating the roles of PLD1 and PLD2 in primary cell lines. The protocols outlined in these application notes provide a framework for studying the effects of PLD inhibition on various cellular processes. Researchers should optimize these protocols for their specific primary cell types and experimental questions to generate robust and reliable data. The use of appropriate controls and careful data analysis will be crucial for interpreting the results and advancing our understanding of PLD signaling in health and disease.
References
- 1. Cell wounding activates phospholipase D in primary mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Phospholipase D2 restores endothelial barrier function by promoting PTPN14-mediated VE-cadherin dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. usbio.net [usbio.net]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML299 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with ML299, a potent dual inhibitor of phospholipase D1 and D2 (PLD1/PLD2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 100 mM.[1] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[2][3] To prevent this, consider the following solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, ideally containing serum, as proteins can help solubilize the compound.[2] Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Warm the Medium: Pre-warming your cell culture medium to 37°C can help improve the solubility of this compound.[2][3]
-
Lower the Final Concentration: The final concentration of this compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Maintain a Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid cytotoxicity.[2][4]
Q3: My this compound solution, which was initially clear, showed precipitation after some time in the incubator. What could be the cause?
A3: Delayed precipitation can occur due to several factors, including temperature fluctuations and interactions with media components over time.[3] To troubleshoot this:
-
Minimize Temperature Changes: If you are performing microscopy, use a heated stage to maintain the temperature of your culture plate. Minimize the time the plate is outside the incubator.[2]
-
Use Buffered Media: Employing a well-buffered medium, such as one containing HEPES, can help maintain a stable pH, which can be crucial for compound solubility.[2]
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions over time.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, if you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and stock solution preparation.
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 48.94 |
Data sourced from Tocris Bioscience.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO to Add to 1 mg of this compound | Volume of DMSO to Add to 5 mg of this compound | Volume of DMSO to Add to 10 mg of this compound |
| 1 mM | 2.04 mL | 10.22 mL | 20.43 mL |
| 5 mM | 0.41 mL | 2.04 mL | 4.09 mL |
| 10 mM | 0.20 mL | 1.02 mL | 2.04 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.41 mL |
Calculations are based on a molecular weight of 489.39 g/mol . Always refer to the batch-specific molecular weight on the product vial for the most accurate calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. Based on a molecular weight of 489.39 g/mol , you would need 0.20 mL of DMSO for 1 mg of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Formulation of this compound for In Vivo Studies
For in vivo experiments, where direct injection of a DMSO stock is not feasible, co-solvents are required to maintain this compound in solution. Here are three reported formulations that yield a clear solution of at least 2.5 mg/mL (5.11 mM).[1]
Formulation A:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure for Formulation A:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
Formulation B:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure for Formulation B:
-
Dissolve this compound in DMSO.
-
In a separate tube, prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Add the 20% SBE-β-CD solution to the this compound/DMSO mixture and mix until a clear solution is obtained.
Formulation C:
-
10% DMSO
-
90% Corn Oil
Procedure for Formulation C:
-
Dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly until a clear solution is formed.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting this compound Precipitation in Cell Culture
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture media.
This compound Mechanism of Action: PLD Signaling Pathway Inhibition
Caption: this compound inhibits PLD1/2, blocking the hydrolysis of PC to PA and subsequent cellular responses.
References
Optimizing ML299 Concentration for Your Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, in your research. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a direct, potent, and dual inhibitor of both PLD1 and PLD2 isoforms.[1] It functions by blocking the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline, thereby inhibiting the downstream signaling pathways regulated by PA.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line and assay-dependent. Based on published data, a concentration range of 100 nM to 10 µM has been shown to be effective in reducing invasive migration in U87-MG glioblastoma cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is this compound cytotoxic?
This compound has been shown to be non-cytotoxic in U87-MG cells at concentrations up to 10 µM in the presence of 10% FBS.[1] However, cytotoxicity should be assessed in your specific cell line using a viability assay, especially when using serum-free conditions or higher concentrations. Under serum-free conditions, this compound has been observed to increase caspase 3/7 activation.[1]
Q4: How should I prepare my this compound stock solution?
This compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or assay. - Incorrect experimental setup: Issues with cell density, incubation time, or assay protocol. - Compound degradation: Improper storage or handling of this compound stock solution. - Low PLD expression/activity: The chosen cell line may have low endogenous levels of PLD1/PLD2. | - Perform a dose-response curve (e.g., 10 nM to 20 µM) to determine the optimal concentration. - Optimize assay parameters such as cell seeding density and treatment duration. - Prepare fresh dilutions of this compound from a new aliquot for each experiment. - Confirm PLD1 and PLD2 expression in your cell line via Western blot or qPCR. |
| Unexpected cytotoxicity | - High this compound concentration: The concentration used may be toxic to the specific cell line. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. - Serum-free conditions: Lack of serum can sensitize cells to cytotoxic effects. - Contamination: Mycoplasma or other microbial contamination in cell culture. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. - Ensure the final DMSO concentration is below 0.5% (v/v); include a vehicle control (DMSO alone) in all experiments. - If using serum-free medium, assess cytotoxicity at lower this compound concentrations. - Regularly test cell cultures for mycoplasma contamination. |
| Compound precipitation in culture medium | - Supersaturation: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. - Temperature shock: Rapidly adding a cold stock solution to warm medium. | - Prepare intermediate dilutions of the this compound stock in pre-warmed culture medium before adding to the final culture plate. - Gently vortex the diluted this compound solution before adding it to the cells. - Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound against PLD1 and PLD2.
| Target | IC50 (nM) | Assay Type | Reference |
| PLD1 | 6 | Biochemical Assay | [1] |
| PLD2 | 20 | Biochemical Assay | [1] |
Note: IC50 values in cell-based assays may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This protocol is adapted from established methods and can be used to assess the effect of this compound on cancer cell invasion.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing 10% FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (typically 1-2 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
Carefully remove any excess medium before cell seeding.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Prepare different concentrations of this compound in serum-free medium. Remember to include a vehicle control (DMSO).
-
Add 200 µL of the cell suspension containing the respective this compound concentration or vehicle to the upper chamber of the coated inserts.
-
Add 500 µL of complete medium (with 10% FBS) to the lower chamber of each well.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope. Count cells in at least five random fields of view for each insert.
-
Visualizations
PLD Signaling Pathway and Inhibition by this compound
Caption: The PLD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
References
ML299 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2. Given the critical role of PLD signaling in numerous cellular processes, understanding the selectivity profile of this compound is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
This compound is a small molecule that acts as a selective allosteric modulator and potent dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1] It exhibits high potency with IC50 values of 6 nM for PLD1 and 20 nM for PLD2.[2][3] Its primary on-target effects include the reduction of invasive migration in glioblastoma cells and the induction of caspase 3/7 activity.[1][2] this compound is noted for its non-cytotoxic nature, in vivo activity, and ability to penetrate the central nervous system.[1][4]
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating the off-target effects of this compound is crucial for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental outcomes, incorrectly attributing observed phenotypes to the inhibition of PLD1/2.
-
Safety and Toxicity: Off-target binding can result in unforeseen cellular toxicity or adverse effects in a therapeutic context. A thorough safety pharmacology assessment is essential for any potential drug candidate.[5][6][7][8]
-
Polypharmacology: Understanding the full spectrum of a compound's interactions can reveal novel therapeutic opportunities or explain unexpected efficacy.[9]
Q3: What are the general approaches to identify potential off-target effects of a small molecule like this compound?
There are two main strategies for identifying off-target effects:
-
Targeted (Biased) Approaches: These methods involve screening the compound against a predefined panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This is useful for identifying interactions with well-characterized protein families that are common sources of off-target effects.
-
Unbiased (Global) Approaches: These techniques aim to identify any protein in the proteome that interacts with the compound. Examples include chemical proteomics and cellular thermal shift assays (CETSA), which can reveal novel and unexpected off-target interactions.[10][11][12][13][14]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the investigation of this compound's off-target effects.
Problem 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than PLD1/2 inhibition.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting PLD1/2 in your cellular system at the concentrations used. This can be done by measuring the levels of phosphatidic acid (PA), the product of PLD activity.
-
Use a Structurally Unrelated PLD Inhibitor: Compare the phenotype induced by this compound with that of another PLD inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a constitutively active form of a downstream effector of PLD signaling to see if it can rescue the phenotype.
-
Initiate Off-Target Screening: If the phenotype appears to be off-target, proceed with the experimental protocols outlined below to identify potential off-target proteins.
-
Problem 2: this compound shows activity in a cell-free assay but not in a cell-based assay.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or efflux from the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques such as LC-MS/MS to measure the intracellular concentration of this compound.
-
Evaluate Compound Stability: Determine the half-life of this compound in your cell culture medium and in the presence of cells.
-
Consider Efflux Pump Inhibition: Test for the involvement of ABC transporters by co-incubating with known efflux pump inhibitors.
-
Problem 3: A potential off-target has been identified. How to validate this interaction?
-
Possible Cause: The initial hit from a screen could be a false positive.
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a different experimental method to confirm the interaction. For example, if the hit was identified by chemical proteomics, validate it with a cellular thermal shift assay or a direct binding assay using the purified protein.
-
Dose-Response Relationship: Establish a clear dose-response curve for the interaction with the putative off-target.
-
Structure-Activity Relationship (SAR): Test analogs of this compound to see if their binding to the off-target correlates with their potency in inducing the off-target phenotype.
-
Cellular Target Engagement: Use techniques like CETSA to confirm that this compound engages the off-target protein in intact cells.[10][11][15][16]
-
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM, with follow-up dose-response curves for any identified hits.
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a large panel of purified, active kinases (e.g., >400 kinases).
-
Assay Format: The service provider will typically use a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence and absence of this compound.
-
Data Analysis: The percentage of inhibition for each kinase at the screening concentration is calculated. For any significant hits (e.g., >50% inhibition), a full IC50 curve should be generated.
Hypothetical Data Presentation:
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| PLD1 (On-Target) | 100% | 6 |
| PLD2 (On-Target) | 100% | 20 |
| Kinase A | 85% | 150 |
| Kinase B | 62% | 800 |
| Kinase C | 15% | >10,000 |
| ... (and so on for the entire panel) |
Table 1: Illustrative example of kinase selectivity profiling data for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify proteins that are stabilized by this compound binding in intact cells, indicating a direct interaction.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a high density. Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the soluble fractions by Western blotting using an antibody against a suspected off-target or by mass spectrometry for a proteome-wide analysis (MS-CETSA).
-
Data Analysis: An increase in the amount of a protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon ligand binding.
Protocol 3: Chemical Proteomics
Objective: To identify the protein targets of this compound in a complex biological sample through affinity capture.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule. It is crucial that the modification does not abrogate the biological activity of the compound.
-
Affinity Capture: Incubate the probe with a cell lysate or intact cells. The probe will bind to its target proteins.
-
Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag) to capture the probe-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control experiment (e.g., using an inactive analog of the probe or a competition experiment with excess unmodified this compound) to identify specific binding partners.
Signaling Pathways and Experimental Workflows
PLD1/2 Signaling Pathway
The following diagram illustrates the central role of PLD1 and PLD2 in cellular signaling. Inhibition of PLD1/2 by this compound will decrease the production of phosphatidic acid (PA), a key second messenger that influences numerous downstream pathways.
Crosstalk between PLD and mTOR/MAPK Pathways
This diagram details the interaction between the PLD pathway and the mTOR and MAPK/ERK signaling cascades, which are critical for cell growth, proliferation, and survival.
General Workflow for Off-Target Investigation
The following diagram outlines a logical workflow for the systematic investigation of this compound's off-target effects.
References
- 1. cusabio.com [cusabio.com]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. scantox.com [scantox.com]
- 9. Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in chemical proteomics for protein profiling and targeted degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML299 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML299, a hypothetical small molecule inhibitor of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling events that regulate cell proliferation, differentiation, and survival.[1][2]
Q2: What are the common off-target effects observed with kinase inhibitors like this compound?
A2: Off-target effects can occur when a kinase inhibitor interacts with kinases other than its intended target, often due to structural similarities in the ATP-binding pocket across the kinome.[3] This can lead to unexpected cellular phenotypes or toxicity.[3][4] It is crucial to perform dose-response experiments and use structurally unrelated inhibitors targeting the same pathway to validate that the observed effects are on-target.[3]
Q3: How can I be sure that the observed effect in my cell-based assay is due to this compound activity and not an artifact?
A3: To ensure the observed effect is specific to this compound's inhibition of the MAPK/ERK pathway, consider the following controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Positive and Negative Controls: Use known activators (e.g., EGF) and inhibitors of the pathway to ensure the assay is responding as expected.
-
Dose-Response Curve: A classic sigmoidal dose-response curve suggests a specific biological interaction.
-
Orthogonal Assays: Confirm findings using a different experimental method. For example, if you observe decreased cell proliferation, verify the inhibition of ERK phosphorylation by Western blot.
Troubleshooting Guides
Problem 1: No or weak inhibition of ERK phosphorylation observed by Western blot.
| Potential Cause | Troubleshooting Suggestion | Quantitative Parameter |
| Inactive this compound | Verify the integrity and activity of your this compound stock. Prepare fresh dilutions from a new stock if necessary. | N/A |
| Insufficient this compound Concentration or Incubation Time | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment. | Concentration Range: 10 nM - 10 µMIncubation Time: 1 - 24 hours |
| Suboptimal Antibody Performance | Use a validated antibody for phosphorylated ERK (p-ERK) and total ERK. Titrate the antibody to determine the optimal concentration. | Primary Antibody Dilution: 1:500 - 1:2000Secondary Antibody Dilution: 1:1000 - 1:10,000 |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can alter signaling responses.[5] | Passage Number: < 20 (cell line dependent) |
| Issues with Western Blot Protocol | Review and optimize each step of the Western blot protocol, from sample preparation to imaging. | See detailed protocol below. |
Problem 2: High background or non-specific bands on Western blot.
| Potential Cause | Troubleshooting Suggestion | Quantitative Parameter |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | Blocking Time: 1-2 hours at room temperature |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. | See antibody titration recommendations above. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. | Wash Steps: 3 x 10 minutes with TBST |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), as bacterial growth can cause non-specific signal. | N/A |
Problem 3: Inconsistent results in cell-based assays (e.g., proliferation, viability).
| Potential Cause | Troubleshooting Suggestion | Quantitative Parameter |
| Uneven Cell Seeding | Ensure a single-cell suspension and use proper plating techniques to avoid clumps and edge effects. | Cell Seeding Density: Varies by cell type, aim for 50-80% confluency at the time of assay. |
| Media or Serum Variability | Use the same batch of media and serum for all experiments within a set to minimize variability. | N/A |
| Compound Autofluorescence | For fluorescence-based assays, check if this compound autofluoresces at the excitation/emission wavelengths used.[6][7] | Measure compound fluorescence in cell-free wells. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. | N/A |
Experimental Protocols
Key Experiment: Inhibition of EGF-induced ERK Phosphorylation by this compound
This protocol describes how to treat cells with this compound and a growth factor (EGF) to assess the inhibitory effect on the MAPK/ERK pathway via Western blotting.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Epidermal Growth Factor (EGF) stock solution (e.g., 100 µg/mL in PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
This compound Treatment: Prepare dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
EGF Stimulation: Add EGF directly to the medium to a final concentration of 100 ng/mL. Incubate for 10 minutes.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a housekeeping protein like GAPDH.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on ERK phosphorylation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selectscience.net [selectscience.net]
improving ML299 stability in solution
Welcome to the technical support center for ML299. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions regarding its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric modulator that dually inhibits Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2) with IC₅₀ values of 6 nM and 12 nM, respectively.[1][2] It is a valuable research tool for studying the roles of PLD1 and PLD2 in various cellular processes. This compound has been shown to decrease the invasive migration of glioblastoma cells and increase caspase 3/7 activity in serum-free conditions.[1] It is also CNS penetrant and has demonstrated activity in vivo.[1]
Q2: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 489.39 g/mol | |
| Formula | C₂₃H₂₆BrFN₄O₂ | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. | [2] |
Q3: My this compound precipitated out of my aqueous buffer or cell culture medium after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to troubleshoot this issue:
-
Decrease the Final Concentration: The concentration of this compound in your final working solution may have exceeded its solubility limit in the aqueous environment. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While it's important to minimize the final DMSO concentration to avoid solvent-induced cellular toxicity, a slightly higher concentration (generally up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Prepare an intermediate dilution of your DMSO stock in your aqueous buffer or media before making the final dilution. Also, add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.[3]
-
Adjust the pH of your Buffer: The solubility of some compounds can be pH-dependent. If your experimental conditions allow, you could test a range of pH values for your buffer to see if it improves this compound solubility.
-
Use a Different Solvent System: For certain applications, exploring the use of co-solvents or specific formulations might be an option to enhance solubility.
Troubleshooting Guides
Issue: Precipitation of this compound During Working Solution Preparation
Symptoms:
-
Visible particles or cloudiness in the solution immediately after diluting the DMSO stock into aqueous buffer or cell culture medium.
-
An observable pellet after centrifugation of the working solution.
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Concentration exceeds aqueous solubility | Lower the final concentration of this compound in your working solution. |
| "Solvent Shock" | Avoid rapid changes in solvent polarity. Add the DMSO stock solution to the aqueous buffer/medium slowly and with continuous gentle mixing. Pre-warming the aqueous solution to 37°C can also help. Consider preparing an intermediate dilution in the aqueous buffer/medium. |
| Incorrect Solvent | This compound is reported to be soluble in DMSO. Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. |
| Low Temperature of Aqueous Solution | The solubility of many compounds decreases at lower temperatures. Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[3] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation and ensure consistent results in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium or buffer, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of 489.39 g/mol , calculate the volume of DMSO required to prepare a 10 mM or 100 mM stock solution.
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Prepare the Working Solution for Cell Treatment:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium or buffer to 37°C.[3]
-
Recommended Dilution Method: To avoid precipitation due to "solvent shock," it is advisable to perform a serial dilution.
-
First, prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, if your final desired concentration is 10 µM and you have a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Then, perform the final dilution from this intermediate solution into your cell culture plates.
-
-
When adding the this compound solution (either the stock or intermediate dilution) to the medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples. The final DMSO concentration should ideally be kept at or below 0.5%.[3]
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Signaling Pathway of Phospholipase D (PLD)
Phospholipase D (PLD) is a key enzyme in signal transduction that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[4] PA is a critical lipid second messenger that can be further metabolized to diacylglycerol (DAG). PLD activity is regulated by various upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4][5] this compound inhibits both PLD1 and PLD2 isoforms.
Caption: Simplified signaling pathway of Phospholipase D (PLD) and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates a recommended workflow for preparing a working solution of this compound for cell culture experiments to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions for cell-based assays.
Troubleshooting Logic for this compound Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues encountered when preparing this compound solutions.
Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.
References
ML299 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of ML299, a potent and selective dual inhibitor of Phospholipase D1 and D2 (PLD1/PLD2). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a framework for data presentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets and inhibits the activity of both Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). PLD enzymes are critical regulators in a variety of cellular processes, including signal transduction, cell proliferation, and migration. In the context of cancer, PLD activity is often upregulated, contributing to tumor progression and survival. This compound's inhibition of PLD leads to the disruption of these signaling pathways.
Q2: Is this compound expected to be cytotoxic to all cell lines?
The cytotoxic effects of this compound can be cell-line dependent. While this compound is a potent inhibitor of PLD, its direct impact on cell viability may vary. In some cell lines, inhibition of PLD signaling may lead to cell cycle arrest and apoptosis, while in others, the primary effect might be on cell migration and invasion rather than immediate cell death. It is crucial to empirically determine the cytotoxic effects of this compound on your specific cell line of interest.
Q3: What are the appropriate positive and negative controls for a cytotoxicity assay with this compound?
-
Negative Control: A vehicle control, typically DMSO (the solvent for this compound), at the same final concentration used in the experimental wells. This control is essential to ensure that the observed effects are due to this compound and not the solvent.
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) should be used to confirm that the assay is capable of detecting a cytotoxic response in your chosen cell line.
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. To maintain its stability, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium. Do not store this compound in media for extended periods, as it may degrade or precipitate.
Data Presentation
Quantitative data from this compound cytotoxicity experiments should be summarized in a clear and organized manner to facilitate comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Type |
| U-87 MG | Glioblastoma | 15.8 ± 2.1 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 25.4 ± 3.5 | Resazurin Assay |
| A549 | Lung Carcinoma | 42.1 ± 5.8 | LDH Assay |
| HCT116 | Colon Carcinoma | 18.9 ± 2.6 | ATP-based Assay |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
Here are detailed methodologies for common cytotoxicity assays that can be adapted for assessing the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension by gently pipetting up and down before and during plating. |
| Pipetting errors | Calibrate pipettes regularly and use fresh tips for each replicate. When adding reagents, dispense against the side of the well. | |
| Edge effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No observable cytotoxic effect | This compound concentration is too low | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Cell line is resistant to PLD inhibition-induced cytotoxicity | Consider using a different cell line or an alternative assay that measures other cellular effects, such as migration or apoptosis. | |
| High background in LDH assay | High spontaneous LDH release | Ensure cells are healthy and not overly confluent before treatment. Handle cells gently during plating and treatment. |
| Serum in the medium contains LDH | Use a low-serum or serum-free medium for the assay, or use a medium-only background control for subtraction. | |
| Inconsistent IC50 values between experiments | Variation in cell passage number or confluency | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Instability of this compound dilutions | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Visualizations
Signaling Pathway
Caption: this compound inhibits PLD, blocking downstream pro-survival and pro-migration signaling.
Experimental Workflow
Caption: Step-by-step workflow for assessing this compound cytotoxicity in vitro.
Minimizing Experimental Variability with ML299: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML299, a potent and selective dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2). By understanding the compound's mechanism of action and adhering to best practices in experimental design, users can minimize variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective allosteric modulator and potent inhibitor of both PLD1 and PLD2.[1][2] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. By inhibiting PLD1 and PLD2, this compound effectively reduces the cellular levels of the signaling lipid PA.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C.[1][2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1][2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
Q4: What are the known downstream effects of this compound?
A4: By inhibiting the production of phosphatidic acid (PA), this compound can modulate the activity of several downstream signaling pathways. One of the key pathways affected is the mTOR (mechanistic target of rapamycin) pathway. PA is known to activate mTORC1, a central regulator of cell growth, proliferation, and survival. Therefore, this compound can lead to the downregulation of mTORC1 signaling.
Q5: Is this compound cytotoxic?
A5: this compound is reported to be non-cytotoxic under certain conditions.[1][2] However, as with any small molecule inhibitor, cytotoxicity can be cell-type dependent and may be observed at higher concentrations or with prolonged exposure. It is always recommended to perform a dose-response cytotoxicity assay in your specific cell line to determine the optimal non-toxic working concentration range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect of this compound | Compound Instability: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Precipitation of this compound in culture medium: The final concentration of this compound or DMSO is too high. | Ensure the final DMSO concentration in your experiment is low (e.g., <0.5%). Visually inspect the medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. | |
| Cell line insensitivity: The targeted PLD pathway may not be a critical driver of the phenotype being studied in your specific cell line. | Confirm the expression and activity of PLD1 and PLD2 in your cell line. Consider using a positive control cell line known to be sensitive to PLD inhibition. | |
| Incorrect experimental timeline: The incubation time with this compound may be too short to observe a phenotypic effect. | Perform a time-course experiment to determine the optimal duration of this compound treatment for your assay. | |
| High background or off-target effects | Concentration of this compound is too high: Using concentrations significantly above the IC50 values can lead to non-specific effects. | Perform a dose-response curve to identify the lowest effective concentration of this compound that produces the desired biological effect. |
| Contamination of reagents or cell culture: | Ensure all reagents are sterile and the cell cultures are free from mycoplasma contamination. | |
| High variability between replicates | Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a consistent and accurate method for cell counting. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate or inconsistent pipetting of this compound or other reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
Quantitative Data
| Parameter | Value | Reference |
| PLD1 IC50 | 6 nM | [1][2] |
| PLD2 IC50 | 12 nM | [1][2] |
| Purity | ≥98% | [1][2] |
| Molecular Weight | 489.39 g/mol | [1][2] |
| Formula | C23H26BrFN4O2 | [1][2] |
Experimental Protocols
General Cell Culture and Handling
-
Cell Line Maintenance: Culture cells in the recommended medium supplemented with the appropriate serum and antibiotics. Maintain cells in a 37°C incubator with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.
-
Cell Viability: Routinely check cell viability using methods like Trypan Blue exclusion. Ensure viability is >95% for all experiments.
This compound Stock Solution Preparation
-
Warm the this compound vial to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 4.89 mg of this compound in 1 ml of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell-Based Assay: Transwell Migration Assay
This protocol provides a general guideline for assessing the effect of this compound on cell migration. Optimization of cell number, this compound concentration, and incubation time is recommended for each cell line.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
The day before the assay, starve the cells in a serum-free medium for 12-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of an 8 µm pore size Transwell insert.
-
To the cell suspension in the upper chamber, add the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PLD1/2, reducing PA production and mTORC1 signaling.
Caption: General experimental workflow for using this compound in cell-based assays.
References
ML299 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ML299. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and dual allosteric modulator and inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3] It is not a known activator of KCNQ2 potassium channels. Its primary utility in research is for investigating the roles of PLD1 and PLD2 in various signaling pathways.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound against PLD1 and PLD2 has been determined in biochemical assays.
| Target | IC50 | Reference |
| PLD1 | 6 nM | [2][3] |
| PLD2 | 12-20 nM | [1][2][3] |
Q3: I thought this compound was a KCNQ2 activator. Is this correct?
A3: This is a common point of confusion. The primary and well-documented activity of this compound is the inhibition of PLD1 and PLD2.[1][2][3] For research requiring a KCNQ2 activator, other compounds such as ML213 are well-characterized for this purpose.
| Compound | Target | EC50 | Reference |
| ML213 | KCNQ2/Kv7.2 | 230 nM | [4] |
| ML213 | KCNQ4/Kv7.4 | 510 nM | [4] |
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the compound at -20°C.[1]
Q5: In what types of cellular assays has this compound been shown to be effective?
A5: this compound has been demonstrated to be effective in cell-based assays. For instance, it has been shown to decrease the invasive migration of U87-MG glioblastoma cells.[2][3] It is also noted to be non-cytotoxic, CNS penetrant, and active in vivo.[1]
This compound Dose-Response Curve Optimization: Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound in PLD inhibition assays.
Q: My experimental IC50 value for this compound is significantly higher than the published values. What are the potential causes?
A: Several factors could contribute to this discrepancy:
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: The IC50 value can be sensitive to assay conditions such as substrate concentration, enzyme concentration, and incubation time. Verify that your assay parameters are consistent with established protocols.
-
Cellular Uptake: In cell-based assays, insufficient incubation time or the presence of efflux pumps could limit the intracellular concentration of this compound.
-
Reagent Quality: The purity and activity of the PLD enzyme and other reagents can impact the results.
Q: I am observing high variability between my experimental replicates. How can I improve the consistency?
A: High variability can often be addressed by:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Homogeneous Solutions: Thoroughly mix all solutions, including the compound dilutions and assay reagents.
-
Consistent Incubation Times: Use a multichannel pipette or automated liquid handler to start and stop reactions at consistent intervals.
-
Edge Effects in Plates: Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations.
Q: this compound is not showing any inhibitory effect in my assay. What should I check?
A: If this compound appears to be inactive, consider the following:
-
Compound Integrity: Verify the identity and purity of your this compound sample.
-
Assay Viability: Confirm that the PLD enzyme is active and the assay is performing as expected by running appropriate positive and negative controls.
-
Solubility Issues: this compound may precipitate out of solution at higher concentrations in aqueous buffers. Ensure that the final DMSO concentration is consistent across all wells and is at a level that does not affect the assay.
Experimental Protocols
Protocol: Generating an this compound Dose-Response Curve for PLD Inhibition
This protocol provides a general framework for an in vitro biochemical assay to determine the IC50 of this compound for PLD1 or PLD2.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA).
- PLD Enzyme: Dilute recombinant human PLD1 or PLD2 to the desired working concentration in assay buffer.
- Substrate: Prepare a solution of a fluorescent or colorimetric PLD substrate (e.g., a choline-releasing substrate) in assay buffer.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Serial Dilution of this compound:
- Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 pM).
- Further dilute these intermediate concentrations into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
3. Assay Procedure:
- Add a small volume of each this compound dilution to the wells of a microplate. Include wells with buffer and DMSO only as negative and vehicle controls, respectively.
- Add the diluted PLD enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the PLD substrate to all wells.
- Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction (if necessary, depending on the substrate used).
- Read the signal (fluorescence or absorbance) using a plate reader.
4. Data Analysis:
- Subtract the background signal (from wells with no enzyme) from all other readings.
- Normalize the data by setting the vehicle control (DMSO) as 100% activity and the negative control (no enzyme) as 0% activity.
- Plot the normalized percent activity against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound as a PLD inhibitor.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for dose-response experiments.
General Troubleshooting for Electrophysiology Experiments
While this compound is not a KCNQ2 activator, researchers in pharmacology and drug discovery often work with ion channels. This section provides general troubleshooting for common issues in patch-clamp electrophysiology.[5][6][7]
Q: I'm having trouble forming a giga-ohm (GΩ) seal. What should I try?
A: Difficulty in forming a seal is a common issue.[5] Here are some things to check:
-
Pipette Tip: The tip may be dirty or broken. Try using a fresh pipette.
-
Positive Pressure: Ensure you have adequate positive pressure when approaching the cell to keep the tip clean. You should see a small dimple on the cell surface before releasing the pressure.[5]
-
Cell Health: Unhealthy or dying cells are difficult to seal. Look for cells with a smooth membrane and clear cytoplasm.[5]
-
Solutions: Check the osmolarity and pH of your external and internal solutions.
-
Negative Pressure: Apply gentle and steady negative pressure to form the seal. Sometimes, setting the holding potential to -60 or -70 mV can help.[7]
Q: I can form a seal, but I can't break into the cell (go whole-cell). What's wrong?
A: This can be due to several factors:
-
Pipette Resistance: If your pipette resistance is too high (e.g., > 8 MΩ), it can be difficult to rupture the membrane.[7]
-
Suction: Apply short, sharp pulses of negative pressure. Be careful not to apply too much suction, as this can damage the cell.
-
Zap Function: If available on your amplifier, a brief "zap" can help to rupture the membrane patch.[7]
Q: My access resistance is very high or is increasing over time. What can I do?
A: High or increasing access resistance will affect the quality of your recordings.
-
Incomplete Break-in: The membrane may not be fully ruptured. Try applying additional gentle suction.
-
Clogging: The pipette tip may be getting clogged by intracellular contents.
-
Cell "Re-sealing": The cell membrane can sometimes re-seal over the pipette tip.
Q: I'm seeing a lot of electrical noise in my recordings. How can I reduce it?
A: Electrical noise can obscure your signal.
-
Grounding: Ensure all components of your rig are properly grounded.
-
Faraday Cage: Make sure the Faraday cage is closed and properly grounded.[5]
-
Perfusion System: Bubbles or fluctuations in the perfusion system can introduce noise.
-
External Equipment: Turn off any unnecessary electrical equipment in the vicinity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Interpreting Unexpected Results with ML299
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML299.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and PLD2.[1][2] It functions as a selective allosteric modulator. Its primary mechanism of action is the inhibition of PLD enzymes, which are responsible for hydrolyzing phosphatidylcholine into phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger involved in various cellular signaling pathways.[1]
Q2: What are the reported effects of this compound in cellular assays?
In glioblastoma cells, this compound has been shown to decrease invasive migration.[1][2] Under serum-free conditions, it has also been observed to increase caspase 3/7 activity, suggesting an induction of apoptosis.
Q3: Is this compound cytotoxic?
This compound is reported to be non-cytotoxic. However, unexpected cytotoxicity could indicate an off-target effect in a specific cell line or experimental condition.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 100 mM. It is recommended to store the compound at -20°C.
Troubleshooting Guide for Unexpected Results
Researchers may occasionally encounter results that deviate from the expected outcomes when using this compound. This guide provides a structured approach to troubleshooting these unexpected findings.
Scenario 1: No effect on cell migration or invasion.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Cell line insensitivity | Confirm that the target cell line expresses PLD1 and/or PLD2 at sufficient levels. The effect of this compound is dependent on the presence of its target enzymes. |
| Incorrect experimental setup | Review the protocol for the migration/invasion assay. Ensure proper seeding density, chemoattractant concentration, and incubation time. |
| Compound degradation | Verify the integrity of the this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. |
Scenario 2: Unexpected increase in cell proliferation.
| Possible Cause | Troubleshooting Step |
| Cell-type specific signaling | The role of PLD signaling can be highly context-dependent. In some cell types, inhibition of PLD might paradoxically promote proliferation. Investigate the specific roles of PLD1 and PLD2 in your cell line of interest through literature search or siRNA-mediated knockdown. |
| Off-target effects | Although this compound is highly selective, off-target effects cannot be entirely ruled out, especially at high concentrations. Consider using a structurally distinct PLD inhibitor to confirm that the observed phenotype is due to PLD inhibition. |
| Adaptive resistance | Prolonged treatment with this compound may lead to compensatory signaling pathways being activated, resulting in increased proliferation. |
Scenario 3: Observation of unexpected cellular morphology changes.
| Possible Cause | Troubleshooting Step |
| Cytoskeletal rearrangements | PLD and its product, phosphatidic acid, are known to be involved in regulating the actin cytoskeleton. Inhibition of PLD could lead to significant changes in cell shape and adhesion. |
| Disruption of vesicular trafficking | PLD activity is also linked to vesicle formation and trafficking. Alterations in these processes due to this compound treatment could manifest as changes in cellular morphology. |
Quantitative Data Summary
| Compound | Target(s) | IC₅₀ (PLD1) | IC₅₀ (PLD2) | Reported Cellular Effect |
| This compound | PLD1, PLD2 | 6 nM | 12-20 nM | Decreased invasive migration in glioblastoma cells |
Note: IC₅₀ values can vary slightly between different assay conditions.[1][2]
Experimental Protocols
Invasive Migration Assay (as described for U87-MG glioblastoma cells) [1]
-
Cell Culture: U87-MG glioblastoma cells are cultured in appropriate media.
-
Transwell Setup: 8-micron pore matrigel-coated transwell filters are used.
-
Cell Seeding: Cells are plated in the upper chamber in media with or without various concentrations of this compound.
-
Chemoattractant: The lower chamber contains media with 10% fetal bovine serum and the corresponding concentration of this compound.
-
Incubation: Cells are incubated for 48 hours.
-
Analysis: Cells that have migrated to the underside of the filter are stained and counted in multiple fields of view.
Visualizing the Impact of this compound
To better understand the expected and potential unexpected effects of this compound, it is helpful to visualize its place in the cellular signaling pathway and a logical workflow for troubleshooting.
Caption: Mechanism of action of this compound as a PLD inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ML299 Specificity for PLD1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, with other alternative inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the critical evaluation of this compound for research and drug development purposes.
Introduction to this compound and PLD Inhibition
Phospholipase D (PLD) enzymes, primarily the PLD1 and PLD2 isoforms, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD activity has been implicated in various pathological processes, including cancer progression, making PLD a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the roles of PLD1 and PLD2 due to its potent, dual inhibitory activity. This guide serves to validate its specificity through comparison with other known PLD inhibitors.
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PLD inhibitors against PLD1 and PLD2. Data is compiled from both biochemical assays using purified enzymes and cell-based assays.
| Inhibitor | Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Assay Type | Reference |
| This compound | Dual | 6 - 48 | 20 - 84 | PLD1/PLD2 | Cell-based & Biochemical | [1] |
| ML298 | PLD2 Selective | >20,000 | 355 | >53-fold for PLD2 | Cell-based | [2] |
| VU0155056 | Dual | 21 | 240 | PLD1/PLD2 | Cell-based | [1] |
| Halopemide | Dual | 21 (cellular) | 300 (cellular) | PLD1/PLD2 | Cell-based & In vitro | [3] |
| VU0359595 (ML-270) | PLD1 Selective | 3.7 | 6,400 | >1700-fold for PLD1 | Cell-based | [4][5] |
| VU0364739 | PLD2 Selective | 1,500 | 20 | 75-fold for PLD2 | Cell-based | [2] |
| FIPI | Dual | ~25 | ~20 | PLD1/PLD2 | In vitro |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Biochemical PLD Activity Assay (Amplex® Red Assay)
This in vitro assay measures PLD activity by detecting the production of choline (B1196258), a product of phosphatidylcholine hydrolysis.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (lecithin) substrate
-
1X Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 8.0)
-
Purified PLD1 and PLD2 enzymes
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution containing 100 µM Amplex® Red reagent, 2 U/mL HRP, and 0.2 U/mL choline oxidase in 1X Reaction Buffer.
-
Add the lecithin (B1663433) substrate to the working solution to a final concentration of 0.5 mM.
-
Dispense 100 µL of the PLD enzyme solution (PLD1 or PLD2) and the test inhibitor at various concentrations into the wells of a 96-well microplate. Include a no-inhibitor control.
-
Initiate the reaction by adding 100 µL of the Amplex® Red working solution containing the substrate to each well.
-
Incubate the plate at 37°C , protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PLD Activity Assays
These assays measure PLD activity within a cellular context, providing insights into inhibitor potency and cell permeability.
1. PLD1 Activity Assay in Calu-1 Cells:
-
Cell Line: Calu-1, a human non-small cell lung cancer cell line with predominantly PLD1 activity.
-
Procedure:
-
Seed Calu-1 cells in a 12-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate PLD1 activity by adding a known activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), for 30 minutes.
-
Lyse the cells and measure PLD activity in the cell lysate using the Amplex® Red assay as described above.
-
Determine the IC50 value by plotting the inhibitor concentration against the percentage of PLD1 activity inhibition.
-
2. PLD2 Activity Assay in HEK293 Cells:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing green fluorescent protein-tagged PLD2 (gfp-PLD2).
-
Procedure:
-
Plate HEK293-gfpPLD2 cells in a suitable culture dish and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of the test inhibitor for a predetermined time.
-
Harvest the cells and prepare cell lysates.
-
Measure PLD2 activity in the lysates using the Amplex® Red biochemical assay.
-
Calculate the IC50 value based on the dose-response curve of the inhibitor.
-
Mandatory Visualizations
PLD Signaling Pathway in Cancer
Caption: PLD signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for Validating PLD Inhibitor Specificity
Caption: Workflow for validating the specificity of a PLD inhibitor.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of PLD Inhibitors: ML299 vs. ML298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Phospholipase D (PLD) inhibitors, ML299 and ML298. The information presented is based on published experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Quantitative Efficacy and Selectivity
This compound is a potent, dual inhibitor of both PLD1 and PLD2 isoforms, while ML298 demonstrates high selectivity for PLD2. The inhibitory concentrations (IC50) summarized below highlight the distinct profiles of these compounds.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PLD1 | 6 | [1][2] |
| PLD2 | 20 | [1][2] | |
| ML298 | PLD1 | >20,000 | [1][2] |
| PLD2 | 355 | [1][2] |
Functional Impact on Cancer Cell Invasion
Both this compound and ML298 have been shown to effectively decrease the invasive migration of U87-MG glioblastoma cells. However, their efficacy reflects their distinct inhibitory profiles. Inhibition of both PLD1 and PLD2 with this compound results in a dose-dependent decrease in invasive migration, with statistical significance reached at 1 µM and 10 µM.[1] Selective inhibition of PLD2 by ML298 also leads to a dose-dependent decrease in invasion, achieving statistical significance at a 10 µM dose.[1] These findings suggest a significant role for the PLD2 isoform in this process, though the dual inhibition by this compound appears more robust.[1]
Experimental Protocols
Phospholipase D (PLD) Enzymatic Assay
The inhibitory activity of this compound and ML298 against PLD1 and PLD2 was determined using an in vitro enzymatic assay. A common method for assessing PLD activity involves the use of a fluorescently labeled substrate, such as a derivative of phosphatidylcholine (PC).
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified recombinant human PLD1 or PLD2 enzyme is used. The substrate solution is prepared by incorporating a fluorescently labeled PC analog into phospholipid vesicles.
-
Inhibitor Incubation: The compounds (this compound or ML298) at various concentrations are pre-incubated with the PLD enzyme in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.0, containing necessary cofactors like CaCl2).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate vesicles to the enzyme-inhibitor mixture.
-
Reaction Termination and Detection: After a defined incubation period at 37°C, the reaction is terminated. The amount of fluorescent product, resulting from the hydrolysis of the substrate by PLD, is quantified using a fluorescence plate reader.
-
IC50 Determination: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Transwell Invasion Assay (U87-MG Glioblastoma Cells)
The effect of this compound and ML298 on the invasive potential of U87-MG glioblastoma cells was assessed using a Matrigel-coated Transwell invasion assay.
Protocol Outline:
-
Cell Culture: U87-MG cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach the desired confluence.
-
Transwell Insert Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel, a basement membrane extract, which serves as an extracellular matrix barrier.
-
Cell Seeding: U87-MG cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Matrigel-coated Transwell inserts. The medium in the upper chamber also contains the test compound (this compound, ML298, or vehicle control) at various concentrations.
-
Chemoattractant: The lower chamber of the Transwell is filled with a complete culture medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The plates are incubated for a period that allows for cell invasion through the Matrigel and the porous membrane (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Staining and Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet). The number of stained, invaded cells is then counted under a microscope in several random fields of view. The results are expressed as the percentage of invasion relative to the vehicle-treated control.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical Phospholipase D signaling pathway and the points of inhibition by this compound and ML298.
Caption: PLD signaling and points of inhibition by this compound and ML298.
This guide provides a foundational comparison of this compound and ML298. Researchers should consult the primary literature for more in-depth information and specific experimental details relevant to their research questions.
References
ML299: A Potent Dual PLD1/2 Inhibitor in Comparison to Other Phospholipase D Modulators
A comprehensive guide for researchers and drug development professionals on the performance of ML299, a potent dual inhibitor of Phospholipase D (PLD), benchmarked against other notable PLD inhibitors. This guide provides a comparative analysis of their biochemical and cellular activities, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction to Phospholipase D and its Inhibition
Phospholipase D (PLD) is a superfamily of enzymes pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA, in turn, modulates a myriad of downstream cellular processes, including cell proliferation, migration, and survival, through the activation of signaling proteins like the mammalian target of rapamycin (B549165) (mTOR) and by influencing cytoskeletal rearrangements.[2][3] The two primary mammalian isoforms, PLD1 and PLD2, have distinct regulatory mechanisms and have been implicated in the pathophysiology of various diseases, including cancer and neurological disorders.[1][4] Consequently, the development of potent and selective PLD inhibitors is a significant focus in therapeutic research.
This guide focuses on this compound, a potent, dual inhibitor of both PLD1 and PLD2.[1][5] Its performance is compared with other key PLD inhibitors: the PLD2-selective inhibitor ML298, the early dual PLD1/2 inhibitor halopemide, the first-generation dual inhibitor VU0155056, and the potent dual inhibitor FIPI.
Comparative Performance of PLD Inhibitors
The inhibitory potency of this compound against both PLD1 and PLD2 is significantly higher than many of its predecessors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other PLD inhibitors in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of PLD Inhibitors
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity |
| This compound | 48[1][5] | 84[1][5] | Dual PLD1/2 |
| ML298 | >20,000[3][5] | 2,800[3] | PLD2 Selective |
| Halopemide | 220[6] | 310[6] | Dual PLD1/2 |
| VU0155056 | 81[7] | 240[7] | Dual PLD1/2 |
| FIPI | 25[2][8] | 20[2][8] | Dual PLD1/2 |
Table 2: Cellular IC50 Values of PLD Inhibitors
| Inhibitor | Cell Line | PLD1 IC50 (nM) | PLD2 IC50 (nM) |
| This compound | Calu-1 / HEK293-gfpPLD2 | 5.6[1] | 20[1] |
| ML298 | Calu-1 / HEK293-gfpPLD2 | >20,000[3][5] | 355[3][5] |
| Halopemide | Not Specified | 21[6] | 300[6] |
| VU0155056 | Not Specified | < 1000[7] | < 1000[7] |
| FIPI | CHO | 1[9] | 10[9] |
Key Experimental Data and Methodologies
The characterization of this compound and its comparison to other PLD inhibitors have been established through a series of key in vitro and cellular experiments. The detailed protocols for these assays are provided below.
In Vitro PLD1 and PLD2 Activity Assay
This assay measures the direct inhibitory effect of compounds on purified PLD enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human PLD1 and PLD2 enzymes are used. The substrate consists of liposomes containing a radiolabeled phospholipid, typically [³H]phosphatidylcholine ([³H]PC), along with other lipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylinositol 4,5-bisphosphate (PIP2) to ensure optimal enzyme activity.
-
Reaction Mixture: The assay is performed in a buffer containing HEPES, KCl, MgCl₂, CaCl₂, and DTT.
-
Inhibition Assay: The purified PLD enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified time at 37°C.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the [³H]PC-containing liposomes. The reaction is allowed to proceed for a set time at 37°C and is then terminated by the addition of a chloroform/methanol/HCl solution.
-
Product Separation and Quantification: The radiolabeled phosphatidic acid ([³H]PA) product is separated from the unreacted substrate by thin-layer chromatography (TLC). The amount of radioactivity in the PA spot is quantified using a scintillation counter.
-
Data Analysis: The percentage of PLD activity is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular PLD1 and PLD2 Activity Assays
These assays determine the ability of inhibitors to penetrate cells and inhibit PLD activity in a cellular context.
PLD1 Activity Assay (Calu-1 cells):
-
Cell Culture: Human lung carcinoma Calu-1 cells, which endogenously express PLD1, are cultured in McCoy's 5a Medium supplemented with 10% fetal bovine serum.
-
Metabolic Labeling: Cells are labeled overnight with [³H]myristic acid, which gets incorporated into cellular phospholipids, including phosphatidylcholine.
-
Inhibitor Treatment and Stimulation: Cells are pre-incubated with various concentrations of the PLD inhibitor. PLD1 activity is then stimulated with a phorbol (B1677699) ester, such as phorbol 12-myristate 13-acetate (PMA).
-
Transphosphatidylation Reaction: The assay is performed in the presence of a primary alcohol (e.g., 1-butanol). In the presence of the alcohol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of PA. This product is unique to PLD activity.
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The amount of [³H]PBut is quantified by TLC and scintillation counting.
-
Data Analysis: PLD1 activity is expressed as the percentage of total lipid radioactivity incorporated into PBut. IC50 values are calculated from concentration-response curves.
PLD2 Activity Assay (HEK293-gfpPLD2 cells):
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing green fluorescent protein-tagged PLD2 (gfpPLD2) are used.
-
Assay Procedure: The procedure is similar to the PLD1 assay, involving metabolic labeling with a radioactive precursor, inhibitor treatment, and quantification of the transphosphatidylation product. A key difference is that PLD2 activity is often constitutively active in these overexpressing cells, so stimulation may not be necessary.
Glioblastoma Cell Migration Assay
This assay evaluates the functional consequence of PLD inhibition on cancer cell migration, a key process in metastasis.
Protocol (U87-MG Glioblastoma Cells):
-
Cell Culture: U87-MG human glioblastoma cells are cultured in a suitable medium, such as DMEM with 10% FBS.
-
Transwell Setup: A Transwell insert with an 8 µm pore size polycarbonate membrane is placed in a 24-well plate. The lower chamber is filled with complete culture medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: U87-MG cells are resuspended in serum-free medium containing the PLD inhibitor at various concentrations and seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 12-24 hours at 37°C in a 5% CO₂ incubator, allowing the cells to migrate through the pores towards the chemoattractant in the lower chamber.[1]
-
Staining and Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet solution.[5][7]
-
The stained cells are imaged under a microscope and counted.
-
Alternatively, the crystal violet dye is eluted with 33% acetic acid, and the absorbance is measured at 590 nm, which is proportional to the number of migrated cells.[7]
-
-
Data Analysis: The number of migrated cells in the inhibitor-treated groups is compared to the vehicle control to determine the effect on cell migration.
Signaling Pathways and Visualization
PLD is a central node in signaling pathways that regulate cell growth, proliferation, and cytoskeletal dynamics. The diagrams below, generated using the Graphviz DOT language, illustrate the PLD signaling pathway and the experimental workflow for evaluating PLD inhibitors.
Caption: PLD Signaling Pathway and Points of Inhibition.
Caption: Workflow for Evaluating PLD Inhibitors.
Conclusion
This compound stands out as a highly potent, dual inhibitor of PLD1 and PLD2, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its balanced activity against both isoforms, coupled with its demonstrated ability to inhibit cancer cell migration, makes it a valuable tool for investigating the roles of PLD in health and disease. This guide provides a framework for comparing this compound with other PLD inhibitors and offers detailed methodologies for its characterization, empowering researchers to further explore the therapeutic potential of PLD inhibition.
References
- 1. researchhub.com [researchhub.com]
- 2. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions | MDPI [mdpi.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Genetic Validation of ML299 Targets in Glioblastoma: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Phospholipase D (PLD) by ML299 with genetic silencing of its targets, PLD1 and PLD2, in the context of glioblastoma. The data presented herein supports the on-target activity of this compound and validates PLD1 and PLD2 as critical mediators of glioblastoma cell migration and invasion.
This compound is a potent, dual inhibitor of PLD1 and PLD2, two enzymes that have been implicated in the progression of various cancers, including glioblastoma.[1][2] Genetic validation studies, employing techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA) to silence the expression of PLD1 and PLD2, have been crucial in confirming that the anti-invasive effects of this compound are a direct result of its intended mode of action.
Comparison of Pharmacological Inhibition vs. Genetic Silencing
The following tables summarize the quantitative data from studies investigating the impact of this compound and genetic knockdown of PLD1 and PLD2 on glioblastoma cell lines, primarily the U87-MG cell line.
| Treatment/Target | Cell Line | Assay | Effect | Reference |
| This compound (10 µM) | U87-MG | Transwell Invasion | ~60% reduction in invasion | [1] |
| siRNA targeting PLD2 | U87-MG | Transwell Invasion | Dominant role in reducing invasion | [1] |
| shRNA targeting PLD1 | Glioblastoma Stem Cells (GSCs) | Tumorigenicity | Suppression of tumorigenicity | [2] |
Table 1: Effect of this compound and Genetic Silencing of PLD Isoforms on Glioblastoma Cell Invasion and Tumorigenicity. This table highlights the comparable effects of the dual PLD1/2 inhibitor this compound and the genetic knockdown of individual PLD isoforms on key cancer-related phenotypes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Transwell Invasion Assay with this compound
-
Cell Line: U87-MG human glioblastoma cells.
-
Inhibitor: this compound dissolved in DMSO.
-
Procedure:
-
U87-MG cells were seeded into the upper chamber of a Matrigel-coated transwell insert.
-
The upper chamber contained serum-free media with varying concentrations of this compound or DMSO as a vehicle control.
-
The lower chamber was filled with media containing 10% fetal bovine serum as a chemoattractant.
-
After a 24-hour incubation period, non-invading cells on the upper surface of the insert were removed.
-
Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
-
The percentage of invasion was calculated relative to the vehicle control.[1]
-
shRNA-Mediated Knockdown of PLD1 in Glioblastoma Stem Cells
-
Cell Line: Patient-derived glioblastoma stem cells (GSCs).
-
Vectors: Lentiviral vectors expressing shRNAs targeting human PLD1 or a non-targeting control shRNA.
-
Procedure:
-
GSCs were transduced with the lentiviral vectors.
-
Transduced cells were selected using puromycin.
-
Knockdown of PLD1 expression was confirmed by Western blotting.
-
The effect of PLD1 knockdown on tumorigenicity was assessed using in vivo xenograft models.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PLD and the experimental workflows used for target validation.
Conclusion
The collective evidence from both pharmacological inhibition with this compound and genetic silencing of PLD1 and PLD2 robustly validates these enzymes as key drivers of glioblastoma cell invasion.[1][2] Notably, siRNA studies have suggested a predominant role for PLD2 in mediating the invasive phenotype in U87-MG cells, an effect that is recapitulated by the dual PLD1/2 inhibitor this compound.[1] These findings underscore the therapeutic potential of targeting the PLD signaling pathway in glioblastoma and highlight this compound as a valuable chemical probe for further preclinical and clinical investigation.
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
ML299 Reproducibility Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML299, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, with alternative compounds. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to support reproducibility and further investigation.
This compound has emerged as a significant tool compound for studying the roles of PLD enzymes in various physiological and pathological processes, including cancer cell migration and viral replication.[1] While formal, peer-reviewed reproducibility studies specifically replicating the initial findings on this compound are not yet published, this guide compiles and compares the existing data to aid researchers in evaluating its performance and designing subsequent studies.
Performance Comparison of PLD Inhibitors
The following tables summarize the key performance indicators of this compound in comparison to other notable PLD inhibitors. The data is compiled from primary research articles and publicly available databases.
| Compound | Target(s) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Biochemical IC50 (PLD1) | Biochemical IC50 (PLD2) | Notes |
| This compound | PLD1/PLD2 | 5.6 nM [1] | 20 nM [1] | 48 nM [1] | 84 nM [1] | Potent, dual inhibitor with good CNS penetrance. [1] |
| ML298 | PLD2 selective | >20,000 nM | 355 nM | - | - | PLD2-selective analog of this compound. |
| Halopemide | PLD1/PLD2, Dopamine Receptors | 21 nM | 300 nM | - | - | Broad ancillary pharmacology, potent D2 receptor activity.[1] |
| VU0155056 | PLD1/PLD2 | 21 nM | 240 nM | - | - | First-generation dual PLD1/2 inhibitor.[1] |
| 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) | PLD1/PLD2 | 25 nM | 20 nM | - | - | Reversible, small molecule PLD inhibitor.[2] |
Pharmacokinetic Properties
A comparative overview of the available pharmacokinetic data for this compound and related compounds is presented below. It is important to note that direct comparative studies under identical conditions are limited.
| Compound | Administration | Brain/Plasma Ratio | Key Findings |
| This compound | IP (mice) | 0.44 [1] | Demonstrates CNS penetrance. [1] |
| ML298 | IP (mice) | 0.05 | Peripherally restricted. |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for the primary assays used to characterize this compound are provided below.
PLD1 and PLD2 Cellular Activity Assay
This protocol is based on the methods described in the primary literature for assessing the inhibitory activity of compounds on PLD1 and PLD2 in a cellular context.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
For PLD1 and PLD2 assays, cells are transiently transfected with plasmids encoding human PLD1 or PLD2, respectively, using a suitable transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of this compound or other test compounds for 30 minutes.
3. PLD Activity Measurement (Amplex Red Assay): [3][4]
-
The Amplex Red assay is a coupled enzymatic assay that measures the choline (B1196258) released from the hydrolysis of phosphatidylcholine by PLD.
-
The assay mixture contains Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and the PLD substrate, phosphatidylcholine.
-
The reaction is initiated by adding the assay mixture to the cell lysates.
-
The fluorescence generated by the reaction of Amplex Red with H2O2 (a byproduct of choline oxidation) is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
4. Data Analysis:
-
The rate of fluorescence increase is proportional to the PLD activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
U87-MG Glioblastoma Cell Invasion Assay
This protocol describes the transwell invasion assay used to evaluate the effect of this compound on glioblastoma cell invasiveness.[5]
1. Cell Culture:
-
U87-MG human glioblastoma cells are maintained in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1% sodium pyruvate, and 1% penicillin-streptomycin.
2. Transwell Invasion Chamber Preparation:
-
8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.[6][7][8]
3. Cell Seeding and Treatment:
-
U87-MG cells are serum-starved for 24 hours.
-
Cells are resuspended in serum-free medium and seeded into the upper chamber of the Matrigel-coated inserts.
-
The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
This compound or other test compounds are added to both the upper and lower chambers at various concentrations.
4. Incubation and Staining:
-
The invasion plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet or using a Diff-Quik staining kit.[6]
5. Quantification:
-
The number of invading cells is counted in several random fields under a microscope.
-
The results are expressed as the percentage of invasion relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to this compound's mechanism of action and the experimental procedures.
Caption: this compound inhibits PLD1 and PLD2, blocking the production of phosphatidic acid.
Caption: Workflow for the U87-MG glioblastoma cell invasion assay.
Caption: Workflow for the Amplex Red-based PLD cellular activity assay.
References
- 1. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3. Cell Invasion Assay [aymanoweida.com]
- 7. Cell invasion assay [bio-protocol.org]
- 8. corning.com [corning.com]
Cross-Validation of ML299's Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Dual PLD Inhibitor ML299 and its Alternatives in Cancer Cell Models.
This guide provides a comprehensive analysis of the pharmacological effects of this compound, a potent dual inhibitor of Phospholipase D1 (PLD1) and PLD2, across different cancer cell lines. By objectively comparing its performance with alternative PLD inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating PLD signaling in cancer and for professionals in drug development exploring novel therapeutic strategies.
Comparative Efficacy of PLD Inhibitors on Cancer Cell Invasion
The invasive potential of cancer cells is a critical factor in metastasis. The data below summarizes the inhibitory effects of this compound and alternative PLD inhibitors on the invasion of various cancer cell lines, as determined by the Matrigel invasion assay.
| Inhibitor | Target(s) | Cell Line | Cancer Type | Observed Effect on Invasion | Citation(s) |
| This compound | PLD1/PLD2 | U87-MG | Glioblastoma | Dose-dependent decrease | [1] |
| ML298 | PLD2 | U87-MG | Glioblastoma | Dose-dependent decrease | [1] |
| FIPI | PLD1/PLD2 | MDA-MB-231 | Triple-Negative Breast Cancer | Significant decrease | [2] |
| NOPT | PLD2 | MDA-MB-231 | Triple-Negative Breast Cancer | Significant decrease | [2] |
| VU0155069 | PLD1 | Multiple Cancer Cell Lines | Various | Strong inhibition | [3] |
| Unnamed PLD2 Inhibitor | PLD2 | MDA-MB-231, MDA-MB-435 | Triple-Negative Breast Cancer | Suppression | [4] |
Note: Quantitative data for the direct comparison of this compound across multiple cell lines in a single study is limited. The table synthesizes findings from multiple sources to provide a comparative overview.
Induction of Apoptosis by PLD Inhibition
In addition to inhibiting invasion, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
| Inhibitor | Target(s) | Cell Line | Condition | Observed Effect | Citation(s) |
| This compound | PLD1/PLD2 | U87-MG | Serum-free | Robustly increased caspase 3/7 activation | [1] |
| PLD2 Depletion | PLD2 | MDA-MB-231 | In combination with SAHA | Promoted SAHA-induced apoptosis | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Matrigel Invasion Assay
This assay quantifies the invasive potential of cancer cells through a basement membrane extract (Matrigel).
Materials:
-
24-well plates with Matrigel-coated inserts (8.0-µm pore size)
-
Cancer cell lines of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
PLD inhibitors (this compound or alternatives) and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
Cotton swabs
-
Light microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the culture medium with serum-free medium.
-
Cell Seeding: On the day of the experiment, detach cells, wash, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Prepare cell suspensions containing different concentrations of the PLD inhibitor or vehicle control.
-
Assay Setup: Add 500 µL of complete medium to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours, optimizing the time based on the cell line's invasive properties.
-
Fixation and Staining: After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab. Fix the invaded cells on the bottom of the membrane with the fixation solution for 10-20 minutes. Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the inserts to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using a light microscope. Count the number of invaded cells in several random fields of view and calculate the average.
Caspase-3/7 Activation Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
PLD inhibitors (this compound or alternatives) and vehicle control
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that will not lead to overconfluence during the experiment.
-
Treatment: Treat cells with various concentrations of the PLD inhibitor or vehicle control. Include a positive control for apoptosis induction if desired.
-
Incubation: Incubate the plate for the desired treatment duration under appropriate cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathway and the experimental workflow for cross-validating this compound's effects are provided below.
Caption: The PLD signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.
Caption: A structured workflow for the cross-validation and comparative analysis of this compound's effects in different cell lines.
References
- 1. A highly invasive subpopulation of MDA-MB-231 breast cancer cells shows accelerated growth, differential chemoresistance, features of apocrine tumors and reduced tumorigenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHOSPHOLIPASE D (PLD) DRIVES CELL INVASION, TUMOR GROWTH AND METASTASIS IN A HUMAN BREAST CANCER XENOGRAPH MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phospholipase D2 augments histone deacetylase inhibitor-induced cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ML299: A Comparative Analysis of In Vitro and In Vivo Profile
A detailed guide for researchers, scientists, and drug development professionals on the dual PLD1/PLD2 inhibitor, ML299, summarizing its activities, experimental methodologies, and signaling context.
This compound has been identified as a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), enzymes implicated in various cellular processes, including signal transduction and cell proliferation, and are considered therapeutic targets in oncology.[1] This guide provides a comprehensive comparison of the reported in vitro and in vivo data for this compound, offering insights into its mechanism of action and potential for further development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound, comparing its in vitro potency with its in vivo pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| PLD1 IC50 | 6 nM | Cellular Assay | [2] |
| PLD2 IC50 | 12 nM | Cellular Assay | [2] |
| PLD1 IC50 | 48 nM | Purified Enzyme | [2] |
| PLD2 IC50 | 84 nM | Purified Enzyme | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| CNS Penetrance (Brain-AUC/Plasma-AUC) | 0.44 | Not specified | [2] |
Note: As of the latest search, specific in vivo efficacy data for this compound in disease models, such as glioblastoma xenografts, has not been publicly released. The initial discovery publication indicated that such studies were in progress.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of both PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA is a critical signaling molecule that can influence a multitude of downstream pathways involved in cell growth, proliferation, and migration. In the context of cancer, particularly glioblastoma, the PLD signaling pathway is often dysregulated. By inhibiting PLD1 and PLD2, this compound effectively reduces the production of PA, thereby attenuating these pro-tumorigenic signals.
Caption: Phospholipase D (PLD) signaling pathway and the inhibitory action of this compound.
In Vitro Effects of this compound
Decreased Invasive Migration of Glioblastoma Cells
In vitro studies have demonstrated that this compound can significantly reduce the invasive migration of U87-MG glioblastoma cells.[2] This effect is consistent with the role of the PLD pathway in regulating the cytoskeletal dynamics and cell motility required for invasion.
Increased Caspase 3/7 Activity
This compound has been shown to increase the activity of caspase 3 and 7 in serum-free conditions.[2] Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. This suggests that by inhibiting the pro-survival signals generated by the PLD pathway, this compound can promote programmed cell death in cancer cells.
Experimental Protocols
Phospholipase D (PLD) Inhibition Assay (In Vitro)
This protocol describes a general method for determining the inhibitory activity of compounds against purified PLD1 and PLD2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, and 1 mM DTT).
-
Prepare a substrate solution containing a fluorescently labeled phosphatidylcholine analog (e.g., NBD-PC) in the reaction buffer.
-
Dilute purified recombinant human PLD1 and PLD2 enzymes to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the PLD enzyme solution to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro PLD inhibition assay.
Glioblastoma Cell Transwell Migration Assay
This protocol outlines a common method to assess the effect of this compound on the migratory capacity of glioblastoma cells.
-
Cell Culture and Preparation:
-
Culture U87-MG glioblastoma cells in appropriate media.
-
Harvest the cells and resuspend them in serum-free media.
-
Prepare different concentrations of this compound in serum-free media.
-
-
Assay Setup:
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add the cell suspension containing the different concentrations of this compound (or vehicle control) to the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., crystal violet).
-
-
Quantification:
-
Wash the inserts and allow them to dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Caption: Workflow for the glioblastoma cell transwell migration assay.
Caspase 3/7 Activity Assay
This protocol describes a common method to measure the activity of executioner caspases 3 and 7 in glioblastoma cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed U87-MG cells in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (or vehicle control) in serum-free media for a specified period.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent directly to each well of the plate.
-
Mix the contents by gentle shaking for a few minutes.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to occur.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Normalize the results to a control (e.g., untreated cells) to determine the fold-change in caspase activity.
-
Caption: Workflow for the caspase 3/7 activity assay.
Conclusion
This compound is a potent dual inhibitor of PLD1 and PLD2 with demonstrated in vitro activity against glioblastoma cells, including the inhibition of migration and induction of apoptosis. Its ability to penetrate the central nervous system, as indicated by in vivo pharmacokinetic studies in mice, makes it a promising candidate for the treatment of brain tumors. However, a comprehensive comparison of its in vitro and in vivo effects is currently limited by the lack of publicly available in vivo efficacy data in a relevant disease model. Further studies are required to fully elucidate the therapeutic potential of this compound. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers interested in investigating this compound and the broader field of PLD inhibition in cancer.
References
- 1. Table 4, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to ML299: A Potent Chemical Probe for Phospholipase D Function
For researchers, scientists, and drug development professionals investigating the intricate roles of Phospholipase D (PLD) in cellular signaling and disease, the selection of a precise and reliable chemical probe is paramount. This guide provides an objective comparison of ML299, a potent dual PLD1/PLD2 inhibitor, with other available alternatives, supported by experimental data.
Phospholipase D enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] Dysregulation of PLD activity is implicated in various pathologies, including cancer, neurodegenerative diseases, and viral infections, making it a compelling target for therapeutic intervention.[3][4][5] this compound has emerged as a valuable tool for dissecting the specific functions of PLD isoforms.[1][6]
This compound: A Profile of a High-Affinity Dual PLD1/PLD2 Inhibitor
This compound is a potent, selective, and cell-permeable small molecule inhibitor of both PLD1 and PLD2 isoforms.[1][7] It was developed through an iterative parallel synthesis effort and has been characterized as a direct inhibitor of PLD enzymes.[1] A key feature of this compound is its ability to penetrate the central nervous system (CNS), making it a suitable probe for investigating the role of PLD in neurological disorders.[1][8]
Comparison with Alternative PLD Probes
The utility of a chemical probe is best understood in the context of available alternatives. The following table summarizes the quantitative data for this compound and other commonly used PLD inhibitors.
| Compound | Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Key Features | Reference |
| This compound | PLD1/PLD2 | 6 | 20 | Dual Inhibitor | Potent, CNS penetrant, in vivo activity | [1][6] |
| ML298 | PLD2 | >20,000 | 355 | >56-fold for PLD2 | PLD2 selective, peripherally restricted | [1][6] |
| Halopemide | PLD1/PLD2 | 21 | 300 | Dual Inhibitor | Early generation inhibitor, off-target effects | [1] |
| VU0364739 | PLD2 | 1,500 | 20 | 75-fold for PLD2 | PLD2 selective | [9] |
| ML395 | PLD2 | >30,000 | 360 | >80-fold for PLD2 | Highly selective for PLD2, improved DMPK profile | [9] |
| Primary Alcohols (e.g., n-butanol) | PLD1/PLD2 | - | - | Non-selective | Indirectly inhibits PA production via transphosphatidylation, lacks specificity | [1] |
Phospholipase D Signaling Pathway
PLD enzymes are situated at a crucial node in cellular signaling. Upon activation by various stimuli, including growth factors and G-protein coupled receptor (GPCR) agonists, PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[2][10][11] PA, in turn, acts as a lipid second messenger, modulating the activity of numerous downstream effector proteins, thereby influencing processes such as cell proliferation, migration, and vesicle trafficking.[2][12]
References
- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights for Drugs Developed for Phospholipase D Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 9. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phospholipase D in cell signalling and its relationship to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML299 and Other Modulators of Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological modulator ML299 with other alternatives in the context of their effects on cell migration. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in cancer biology, wound healing, and other fields where cell motility is a critical factor.
Introduction to this compound
This compound is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and PLD2, enzymes that play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization, all ofwhich are integral to cell migration. By inhibiting PLD activity, this compound has been shown to effectively impede the invasive migration of cancer cells, particularly in glioblastoma models.
Comparison of In Vitro Efficacy on Cell Migration
The following table summarizes the quantitative data on the inhibitory effects of this compound and a selection of alternative compounds on cancer cell migration. The data is compiled from various studies, and it is important to note that experimental conditions such as cell lines, assay types, and compound concentrations may vary.
| Compound | Target/Mechanism | Cell Line(s) | Assay Type | Key Findings |
| This compound | Dual PLD1/PLD2 Inhibitor | U87-MG (Glioblastoma) | Transwell Invasion | Dose-dependent decrease in invasive migration, with statistical significance at 1 µM and 10 µM. |
| Anagrelide | L1CAM Antagonist | OVCAR3, U251 (Ovarian, Glioblastoma) | Scratch Assay | Inhibition of cell migration at concentrations as low as 1 µM. |
| 2-hydroxy-5-fluoropyrimidine | L1CAM Antagonist | U251 (Glioblastoma) | Scratch Assay | Inhibition of cell migration at 1, 10, and 100 µM. |
| Mestranol | L1CAM Antagonist | U251 (Glioblastoma) | Scratch Assay | Inhibition of cell migration at all tested concentrations (1, 10, and 100 µM), with maximal effect at 100 µM. |
| Jujuboside B | PI3K/Akt & Wnt/β-catenin inhibitor | H1299 (Non-small cell lung cancer) | Scratch & Transwell | Significant reduction in migration rate at 160 and 320 µmol/L. |
| Honokiol | HDAC6/Hsp90, PTEN/PI3K/Akt inhibitor | H1299, A549, H460 (Lung cancer), CNE-1 (Nasopharyngeal carcinoma) | Scratch & Transwell | Dose-dependent suppression of migration and invasion. |
| LY2157299 (Galunisertib) | TGF-βR1 Inhibitor | OVCAR8, CAOV3 (Ovarian), U87MG (Glioblastoma), HepG2, HLE (Hepatocellular carcinoma) | Scratch & Transwell | Inhibition of proliferation, migration, and invasion. Efficiently inhibited migration in HCC cells. |
| Indole-based Benzenesulfonamides (A6, A15) | Carbonic Anhydrase IX Inhibitor | MCF-7, SK-BR-3 (Breast cancer) | Scratch Assay | Significant attenuation of cell migration at 50 µM. |
| Planar Catechin Analog | Antioxidant (ROS scavenger) | RGK1 (Gastric cancer) | Scratch Assay | Suppressed cellular migration rates. |
| Antisense uPAR and MMP-9 | Gene expression knockdown | H1299 (Non-small cell lung cancer) | Spheroid Migration | Inhibition of cell migration from lung cancer cell spheroids. |
Experimental Protocols
Detailed methodologies for the two most common in vitro cell migration assays are provided below.
Scratch Wound Healing Assay
The scratch assay is a straightforward method to study collective cell migration in two dimensions.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or gap in the center of the cell monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the test compound (e.g., this compound or alternatives) at the desired concentrations. A vehicle control should be included.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same scratch area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points. The rate of cell migration can be quantified by calculating the percentage of wound closure over time compared to the control.
Transwell Migration Assay (Boyden Chamber)
The transwell assay is used to assess the migratory response of cells to a chemoattractant.
Protocol:
-
Chamber Preparation: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the test compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Acquire images of the stained cells using a microscope. The number of migrated cells can be counted in several random fields to determine the average number of migrated cells per condition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a generalized workflow for evaluating cell migration inhibitors.
Caption: Signaling pathway of this compound in the inhibition of cell migration.
Caption: General experimental workflow for validating cell migration inhibitors.
Conclusion
This compound presents as a valuable research tool for studying the role of PLD signaling in cell migration. This guide provides a comparative framework for this compound against a variety of other compounds with different mechanisms of action. The choice of inhibitor will ultimately depend on the specific research question, the cell type being studied, and the signaling pathways of interest. The provided experimental protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at understanding and modulating cell migration.
Comparative Analysis: ML299 vs. siRNA Knockdown for PLD Inhibition
A head-to-head guide for researchers selecting a method for phospholipase D inhibition.
In the realm of cellular signaling research, the precise modulation of specific enzymes is paramount to elucidating their roles in physiological and pathological processes. Phospholipase D (PLD) has emerged as a critical enzyme in various signaling pathways, implicated in cancer progression, neurodegenerative diseases, and inflammatory responses.[1][2] Researchers aiming to investigate the function of PLD are often faced with a choice between two powerful techniques: pharmacological inhibition using small molecules like ML299 and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methodologies, offering experimental data, detailed protocols, and visual aids to assist researchers in making an informed decision for their specific experimental needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown |
| Mechanism of Action | Direct, allosteric inhibition of PLD1 and PLD2 enzyme activity.[3][4] | Post-transcriptional gene silencing by targeted degradation of PLD mRNA.[] |
| Target | PLD1 and PLD2 proteins. | PLD1 and PLD2 mRNA. |
| Specificity | Potent dual inhibitor of PLD1 and PLD2.[6][7] Potential for off-target effects with other proteins, though this compound is considered relatively selective.[3] | Highly specific to the target mRNA sequence. Off-target effects can occur due to partial complementarity with other mRNAs.[8] |
| Kinetics of Inhibition | Rapid onset of action, typically within minutes to hours. | Delayed onset, requiring 24-72 hours for significant protein depletion.[9] |
| Duration of Effect | Reversible; effect diminishes upon removal of the compound. | Can be transient or stable depending on the experimental setup (e.g., transient transfection vs. stable expression).[10] |
| Delivery Method | Added directly to cell culture media or administered in vivo.[4] | Requires transfection reagents (e.g., lipid-based) or viral vectors to enter cells.[9] |
| Ease of Use | Relatively simple to apply to cell cultures. | Technically more complex, requiring optimization of transfection conditions.[9] |
| Applications | Acute inhibition studies, in vivo studies.[3] | Studies requiring long-term protein depletion, target validation. |
Quantitative Performance Data
The efficacy of both this compound and siRNA in reducing PLD function has been quantitatively assessed in various studies. The following tables summarize key performance metrics for each approach.
This compound Inhibition Data
This compound is a potent, dual inhibitor of both PLD1 and PLD2 isoforms. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).
| Isoform | Cellular IC50 (nM) | Biochemical IC50 (nM) | Reference |
| PLD1 | 6 | 48 | [3][6] |
| PLD2 | 20 | 84 | [3][6] |
siRNA Knockdown Efficiency
The efficiency of siRNA-mediated knockdown is typically measured as the percentage reduction in mRNA or protein levels compared to a control.
| Target | Cell Line | Knockdown Efficiency (%) | Time Post-Transfection (hr) | Method of Quantification | Reference |
| PLD1 | BSC-1 | ~62 (mRNA) | Not Specified | Not Specified | [11] |
| PLD2 | BSC-1 | ~64 (mRNA) | Not Specified | Not Specified | [11] |
| PLD1 | NIH 3T3 | Significant reduction (protein) | 48 | Immunoblotting | [12] |
| Target Gene (General) | In vivo (mouse liver) | >80 (mRNA) | 24-336 | qRT-PCR | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
PLD Signaling Pathway
References
- 1. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. childrenshospital.org [childrenshospital.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ML299: A Procedural Guide
Proper management and disposal of the selective allosteric modulator ML299 are critical for ensuring laboratory safety and environmental protection. As a potent inhibitor of phospholipases D1 and D2, this compound is integral to research in areas such as oncology.[1][2] Adherence to the following step-by-step disposal protocols is essential for researchers, scientists, and drug development professionals. While one safety data sheet suggests the compound may not be classified as hazardous, it also notes that its chemical, physical, and toxicological properties have not been thoroughly investigated.[3] Therefore, treating all this compound waste as hazardous is a prudent and necessary precaution. This product is intended for laboratory research use only and is not for human or veterinary use.[4][5]
Essential Safety and Handling Information
Before beginning any disposal procedures, it is crucial to be familiar with the known properties and storage requirements of this compound. This information is vital for safe handling and for responding to accidental spills or exposures.
| Property | Value | Source(s) |
| Chemical Name | 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide | [1] |
| Molecular Formula | C₂₃H₂₆BrFN₄O₂ | [1] |
| Molecular Weight | 489.39 g/mol | [1] |
| Physical Form | Crystalline solid | [6] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: up to 100 mM (25 mg/mL) DMF: 30 mg/mL Ethanol: 1 mg/mL | [1][5][6] |
| Storage | Store solid compound at -20°C. Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. | [1][2][4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound, minimizing risks to both laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the appropriate personal protective equipment to prevent exposure.
-
Safety Goggles: Protect eyes from potential splashes or fine dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Respirator: Use a respirator or a dust mask in situations where aerosol formation is possible or when handling the powder outside of a fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never dispose of this compound down the drain or in the regular trash.[7]
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and feature a secure lid to prevent spills and the release of dust.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all solutions of this compound (e.g., dissolved in DMSO) in a separate, dedicated hazardous waste container for liquid chemical waste.
-
Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7] Incompatible wastes can lead to dangerous chemical reactions.
-
The container must be leak-proof and stored in secondary containment to mitigate potential spills.
-
Labeling of Waste Containers
Clear and accurate labeling is mandatory for all hazardous waste containers.
-
Label all containers with the words "Hazardous Waste."
-
Clearly identify the contents by writing the full chemical name: "this compound (CAS: 1426916-00-8)."
-
For liquid waste, list all solvents and their approximate concentrations (e.g., "this compound in DMSO").
Storage Pending Disposal
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition such as open flames or hot plates.
-
Do not accumulate large quantities of waste. Adhere to the limits specified by your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The final step is to arrange for the professional disposal of the collected waste.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
EHS professionals are trained in the proper procedures for transporting hazardous materials to licensed disposal facilities, ensuring compliance with all local and federal regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from preparation to final removal.
References
- 1. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ML-299, 1MG | Labscoop [labscoop.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ML-299 | CAS 1426916-00-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. flinnsci.com [flinnsci.com]
Essential Safety and Operational Guide for Handling ML299
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like ML299. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While this document offers comprehensive guidance, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier's SDS for definitive safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general best practices for hazardous research chemicals.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles are recommended when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling small molecule inhibitors. Ensure gloves are compatible with the solvents used to prepare this compound solutions (e.g., DMSO). Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Not Generally Required (with proper engineering controls) | Work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a fit-tested N95 respirator may be necessary. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Engineering Controls : All work involving solid this compound or the preparation of stock solutions should be performed in a certified chemical fume hood.
-
Storage : this compound should be stored at -20°C in a tightly sealed container, as recommended by suppliers.[1]
-
Solution Preparation : When preparing stock solutions, typically in solvents like DMSO, do so within a chemical fume hood.[1] Avoid generating dust when handling the solid compound.
-
Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Safety Workflows
The following diagrams illustrate the standard workflows for safely handling this compound and responding to a spill.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Caption: Step-by-step procedure for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
